L-680833
Description
Properties
CAS No. |
127063-08-5 |
|---|---|
Molecular Formula |
C27H34N2O5 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[4-[(2S)-3,3-diethyl-1-[[(1R)-1-(4-methylphenyl)butyl]carbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C27H34N2O5/c1-5-8-22(20-13-9-18(4)10-14-20)28-26(33)29-24(32)27(6-2,7-3)25(29)34-21-15-11-19(12-16-21)17-23(30)31/h9-16,22,25H,5-8,17H2,1-4H3,(H,28,33)(H,30,31)/t22-,25+/m1/s1 |
InChI Key |
KGAREWFAONZBOP-RDGATRHJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C)NC(=O)N2[C@H](C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)NC(=O)N2C(C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((1-(((-1-(4-methylphenyl)butyl)amino)carbonyl)-3,3-diethyl-4-oxo-2-azetidinyl)oxy)benzeneacetic acid Benzeneacetic acid, 4-((3,3-diethyl-1-(((1-(4-methylphenyl)butyl)amino)carbonyl)-4-oxo-2-azetidinyl)oxy)-, (S-(R*,S*))- L 680833 L-680,833 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of L-680833 on PTP1B
Notice: Following a comprehensive search for the mechanism of action of a compound designated "L-680833" on Protein Tyrosine Phosphatase 1B (PTP1B), no specific information, quantitative data, or experimental protocols for a compound with this identifier could be retrieved. The scientific literature readily available through the conducted searches does not contain mentions of "this compound" in the context of PTP1B inhibition.
Therefore, this guide will instead provide a detailed overview of the known mechanisms of action for inhibitors of PTP1B, drawing on the broader understanding of this therapeutic target. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the inhibition of PTP1B. Should data for this compound become available, this guide can be specifically adapted.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways.[1][2][3][4][5][6] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[2][7][8][9] Similarly, it negatively regulates leptin signaling through the dephosphorylation of Janus Kinase 2 (JAK2).[2][3][7] Consequently, inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.[1][4][7][10] Murine models with targeted deletion of the PTP1B gene have demonstrated increased insulin sensitivity and resistance to diet-induced obesity.[1][4]
General Mechanisms of PTP1B Inhibition
PTP1B inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms include competitive inhibition at the active site and allosteric inhibition at a distal site.
Active Site Inhibition
The majority of PTP1B inhibitors developed to date target the enzyme's active site.[10] This site contains a highly conserved and positively charged pocket that recognizes the phosphotyrosine (pTyr) substrate. Active site inhibitors are often designed as pTyr mimetics. However, a significant challenge in developing active site-directed inhibitors is achieving selectivity over other protein tyrosine phosphatases, which share a conserved active site architecture, and ensuring cell permeability due to the charged nature of the target site.[10]
Allosteric Inhibition
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to a reduction in catalytic activity.[10] This approach can offer greater selectivity compared to active site inhibitors, as allosteric sites are generally less conserved among PTPs.[10] An example of an allosteric inhibitor is MSI-1436 (Trodusquemine), which has been shown to be a reversible, allosteric inhibitor of PTP1B.[1]
Indirect Inhibition
Some compounds can inhibit PTP1B through indirect mechanisms. For instance, certain pyridazine analogues have been shown to cause the catalytic oxidation of a reducing agent, which in turn generates hydrogen peroxide.[11] This hydrogen peroxide then oxidizes the catalytic cysteine residue in the active site of PTP1B, leading to its inactivation.[11]
Key Signaling Pathways Involving PTP1B
Insulin Signaling Pathway
PTP1B plays a critical role in down-regulating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, initiating a signaling cascade that ultimately leads to glucose uptake and utilization. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Leptin Signaling Pathway
Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by signaling to the hypothalamus. PTP1B also negatively regulates this pathway by dephosphorylating JAK2, a key kinase activated by the leptin receptor.
Caption: PTP1B acts as a negative regulator of the leptin signaling pathway.
Experimental Protocols for Characterizing PTP1B Inhibitors
A variety of experimental techniques are employed to characterize the mechanism of action of PTP1B inhibitors.
Enzyme Kinetics Assays
Objective: To determine the kinetic parameters of inhibition, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), and to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Typical Protocol:
-
Recombinant human PTP1B is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide.
-
The rate of product formation is measured over time, typically by monitoring the change in absorbance or fluorescence.
-
Data are analyzed using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the kinetic parameters.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-enzyme interaction.
Typical Protocol:
-
A solution of the inhibitor is titrated into a solution containing PTP1B in the sample cell of an ITC instrument.
-
The heat change associated with the binding event is measured after each injection.
-
The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.
Mass Spectrometry (MS)
Objective: To identify the site of covalent modification for irreversible inhibitors or to confirm the binding of non-covalent inhibitors.
Typical Protocol:
-
PTP1B is incubated with the inhibitor.
-
The protein is then digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by mass spectrometry to identify any peptides that have been modified by the inhibitor.
Cell-Based Assays
Objective: To assess the effect of the inhibitor on PTP1B activity and downstream signaling pathways in a cellular context.
Typical Protocol:
-
Cultured cells (e.g., hepatocytes, adipocytes) are treated with the PTP1B inhibitor.
-
The cells are then stimulated with insulin or leptin.
-
The phosphorylation status of key signaling proteins (e.g., IR, IRS-1, Akt, JAK2, STAT3) is assessed by Western blotting using phospho-specific antibodies.
-
Downstream functional effects, such as glucose uptake, can also be measured.
Experimental Workflow for PTP1B Inhibitor Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel PTP1B inhibitor.
Caption: A logical workflow for the preclinical evaluation of PTP1B inhibitors.
Conclusion
While specific data for this compound is not currently available in the public domain, the field of PTP1B inhibition is rich with established principles and methodologies. The development of potent, selective, and orally bioavailable PTP1B inhibitors remains a significant goal for the pharmaceutical industry. Future research will likely focus on the discovery of novel allosteric inhibitors and compounds with unique mechanisms of action to overcome the challenges associated with traditional active site-directed inhibitors. A thorough understanding of the principles and experimental approaches outlined in this guide is essential for any researcher or drug developer working in this promising therapeutic area.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Potent, Orally Active Monocyclic Beta-Lactam Inhibitor of Human Polymorphonuclear Leukocyte Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potent, orally active monocyclic beta-lactam inhibitors of human polymorphonuclear leukocyte (PMN) elastase. This document consolidates key biochemical data, detailed experimental protocols, and relevant signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Human polymorphonuclear leukocyte elastase (HLE), also known as neutrophil elastase, is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HLE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, unregulated HLE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1] This has led to the development of HLE inhibitors as potential therapeutic agents.
Monocyclic β-lactams have emerged as a promising class of HLE inhibitors. These compounds exhibit high potency, selectivity, and, in some cases, oral bioavailability. This guide focuses on key examples from this class, providing detailed information on their biochemical properties and the methodologies used for their evaluation.
Core Compounds and Biochemical Data
Several monocyclic beta-lactam inhibitors of HLE have been developed and characterized. This section summarizes the quantitative data for some of the most well-studied compounds, including L-680,833 and ONO-5046 (Sivelestat).
Table 1: In Vitro Inhibition of Human Leukocyte Elastase by Monocyclic β-Lactam Inhibitors
| Compound | IC50 (nM) | Ki (nM) | k_inact/K_i (M⁻¹s⁻¹) | Notes |
| L-680,833 | 60[2][3] | - | 622,000[2][3] | Time-dependent inhibitor. IC50 determined against fMet-Leu-Phe stimulated PMNs.[2][3] |
| ONO-5046 (Sivelestat) | 44[4][5] | 200[4][5] | - | Competitive inhibitor.[4] |
| 3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3e) | 35.02 | - | - | Mixed mechanism of action.[6] |
| 3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3c) | 38.25 | - | - | Mixed mechanism of action.[6] |
| 3,3-diethylazetidine-2,4-dione thiazole derivative (Compound 3h) | 44.59 | - | - | Mixed mechanism of action.[6] |
Table 2: In Vivo Efficacy of Selected Monocyclic β-Lactam HLE Inhibitors
| Compound | Animal Model | Route of Administration | Dose | Outcome |
| L-680,833 | Hamster Lung Hemorrhage | Oral | - | Inhibition of tissue damage.[2][3] |
| ONO-5046 (Sivelestat) | Hamster Lung Hemorrhage | Intratracheal | ID50 = 82 µg/kg | Suppression of lung hemorrhage.[4] |
| ONO-5046 (Sivelestat) | Guinea Pig Skin Capillary Permeability | Intravenous | ID50 = 9.6 mg/kg | Inhibition of increased permeability.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of monocyclic beta-lactam HLE inhibitors.
In Vitro Elastase Inhibition Assay (Chromogenic/Fluorogenic)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against HLE using a synthetic chromogenic or fluorogenic substrate.
Materials:
-
Human Polymorphonuclear Leukocyte Elastase (HLE)
-
Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl)[7][8]
-
Chromogenic or Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide or MeOSuc-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)[6][9]
-
Test Compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the HLE in the assay buffer. The final concentration in the assay will depend on the substrate used and should be determined empirically to give a linear rate of substrate hydrolysis over the measurement period.
-
Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the HLE solution.
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Immediately measure the change in absorbance (for chromogenic substrates, typically at 405-410 nm) or fluorescence (for fluorogenic substrates, with appropriate excitation and emission wavelengths, e.g., Ex/Em = 400/505 nm) over time using a microplate reader.[8]
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound.
-
Plot the percentage of HLE inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Determination of Kinetic Constants (k_inact and K_i) for Time-Dependent Inhibitors
This protocol outlines a method to determine the kinetic parameters of irreversible or slow-binding inhibitors.
Materials:
-
Same as for the in vitro inhibition assay.
Procedure:
-
Perform a series of experiments similar to the IC50 determination, but measure the complete progress curves (product formation over an extended period) at various inhibitor concentrations.
-
For each inhibitor concentration, fit the progress curve data to a first-order decay equation to obtain the observed rate constant of inactivation (k_obs). The equation is typically of the form: Product = (v_i / k_obs) * (1 - exp(-k_obs * t)), where v_i is the initial rate and t is time.[10]
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.[10]
-
Fit the resulting data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I]), where [I] is the inhibitor concentration, [S] is the substrate concentration, and K_m is the Michaelis constant for the substrate. For a simplified approach where [S] << K_m, the equation becomes k_obs = k_inact * [I] / (K_i + [I]).[10]
-
The second-order rate constant, k_inact/K_i, can be determined from the initial slope of the plot of k_obs versus [I].[11]
Hamster Model of HNE-Induced Lung Hemorrhage
This in vivo protocol is used to assess the efficacy of HLE inhibitors in a relevant disease model.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Test Compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Intratracheal instillation device
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Spectrophotometer
Procedure:
-
Anesthetize the hamsters according to approved animal care and use protocols.
-
Administer the test compound via the desired route (e.g., oral gavage for assessing oral bioavailability or intratracheal instillation).[4]
-
After a specified pre-treatment time, intratracheally instill a solution of HNE (e.g., 300-360 µg in saline) to induce lung hemorrhage.[13] Control animals receive saline only.
-
At a predetermined time point after HNE instillation (e.g., 1-4 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.
-
Centrifuge the BAL fluid to pellet the cells.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 412 nm) to quantify the extent of hemorrhage.[7]
-
Calculate the percentage inhibition of hemorrhage in the compound-treated group compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Human Polymorphonuclear Leukocyte Elastase Signaling Pathway
HLE can trigger intracellular signaling cascades that contribute to inflammatory responses. The diagram below illustrates a known pathway in airway epithelial cells leading to the upregulation of MUC1, a mucin involved in the inflammatory response.[14][15]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for evaluating the in vivo efficacy of an HLE inhibitor in the hamster lung hemorrhage model.
Structure-Activity Relationships and Synthesis
The inhibitory potency of monocyclic β-lactams against HLE is significantly influenced by the substituents on the azetidinone ring. For 2-azetidinone derivatives, substitutions at the C-3, C-4, and N-1 positions affect their activity and selectivity.[16] For instance, in a series of 4-alkylidene-β-lactams, C-4 unsaturation was found to be a key determinant of biological activity.[16]
The synthesis of 3,3-diethyl-2-azetidinones, a common scaffold for potent HLE inhibitors, can be achieved through various synthetic routes. One approach involves the reaction of malonic acid chlorides with appropriate amines to form the 4-oxo-β-lactam ring.[17] This allows for the introduction of diverse substituents on the nitrogen atom, facilitating the exploration of structure-activity relationships.
Conclusion
Monocyclic β-lactams represent a clinically and mechanistically important class of human leukocyte elastase inhibitors. This technical guide has provided a consolidated resource of their quantitative biochemical data, detailed experimental protocols for their evaluation, and an overview of the relevant signaling pathways. The information presented herein is intended to support further research and development of novel and improved HLE inhibitors for the treatment of a range of inflammatory diseases.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical, biochemical, pharmacokinetic, and biological properties of L-680,833: a potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical, biochemical, pharmacokinetic, and biological properties of L-680,833: a potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Design of a chromogenic substrate for elastase based on split GFP system—Proof of concept for colour switch sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 12. Defenses of the hamster lung against human neutrophil and porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Probing the Molecular Landscape: A Technical Guide to Inhibitor Binding on Protein Tyrosine Phosphatase 1B
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the binding of L-680833 to Protein Tyrosine Phosphatase 1B (PTP1B) did not yield any specific quantitative binding data (such as Kd, Ki, or IC50 values) or a co-crystal structure. Therefore, this guide will focus on the well-characterized binding sites of other potent and selective inhibitors of PTP1B to provide a comprehensive and technically valuable resource for understanding the principles of PTP1B inhibition.
Introduction: PTP1B, a Key Regulator in Cellular Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a multitude of cellular processes.[1] It acts as a key negative regulator of the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively.[2][3] Consequently, PTP1B has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as in oncology.[1][4][5][6] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts.[5][7][8][9]
This technical guide provides an in-depth overview of the binding sites for inhibitors on PTP1B, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Analysis of PTP1B Inhibitor Binding
The potency of PTP1B inhibitors is determined through various biochemical assays that measure their ability to block the enzymatic activity of PTP1B. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of quantitative data for several well-characterized PTP1B inhibitors.
| Inhibitor | Type of Inhibition | IC50 | Ki | Assay Substrate | Reference |
| Compound 2 | Bidentate | 22 µM | - | pNPP | [10] |
| Compound 3 | Allosteric | 8 µM | - | pNPP | [10] |
| Chlorogenic Acid (CHA) | Competitive | - | 1.44 ± 0.08 mM | pNPP | [11] |
| Cichoric Acid (CGA) | Non-competitive | - | 8.2 ± 0.4 mM | pNPP | [11] |
| Na3VO4 (Sodium Orthovanadate) | Competitive | 19.3 ± 1.1 µM | - | pNPP | [12] |
| Canophyllol | Non-competitive | < 100 µM | - | Not Specified | [13] |
| E/Z vermelhotin | Competitive | < 100 µM | - | Not Specified | [13] |
| 3,4-dimethoxy-2,5-phenanthrenediol | Mixed-type | < 100 µM | - | Not Specified | [13] |
Note: pNPP (p-nitrophenyl phosphate) is a commonly used chromogenic substrate in PTP1B enzymatic assays.
Structural Insights into PTP1B Inhibitor Binding Sites
The crystal structure of PTP1B has been extensively studied, revealing key binding sites that can be targeted for inhibitor design.[10][14][15][16][17][18] These can be broadly categorized into the active site and allosteric sites.
The Active Site (Orthosteric Inhibition)
The active site of PTP1B is located in a shallow cleft and is characterized by a highly conserved P-loop motif (residues 214-221) containing the catalytic Cys215 residue.[18] Inhibitors that bind to the active site are typically competitive inhibitors, mimicking the phosphotyrosine substrate.
Key residues involved in the binding of active site inhibitors include:
-
P-loop residues (Cys215, Ser216, Ala217, Gly218, Ile219, Gly220, Arg221): Form hydrogen bonds with the phosphate or phosphate-mimicking group of the inhibitor.
-
Tyr46, Arg47, Asp48 (Site C): Form a secondary, non-catalytic phosphate-binding site that can be exploited for bidentate inhibitors to enhance potency and selectivity.[14]
-
WPD loop (Trp179, Pro180, Asp181): This flexible loop closes over the active site upon substrate or inhibitor binding. Asp181 acts as a general acid in the catalytic mechanism.
Allosteric Binding Sites
Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that lead to a decrease in catalytic activity.[10] This approach can offer greater selectivity as allosteric sites are generally less conserved among PTPs.
A well-characterized allosteric site on PTP1B is located approximately 20 Å from the active site and involves helices α3, α6, and α7.[10] Key residues in this allosteric pocket include:
-
Helix α3: Asn193, Glu200
-
Helix α6: Glu276
-
Helix α7: Trp291
Binding of an allosteric inhibitor to this site can disrupt the catalytically competent conformation of the enzyme.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of inhibitors to PTP1B.
PTP1B Enzymatic Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of a compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[12][20]
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitor compound
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 80 µL of Assay Buffer containing a pre-determined concentration of PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Site-Directed Mutagenesis of PTP1B
This protocol outlines the general steps for creating specific point mutations in the PTP1B gene to investigate the role of individual amino acid residues in inhibitor binding.
Materials:
-
Plasmid DNA containing the PTP1B gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction containing the PTP1B plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycling parameters will depend on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the amplification product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
X-ray Crystallography of PTP1B-Inhibitor Complex
This protocol provides a general workflow for determining the three-dimensional structure of PTP1B in complex with an inhibitor.
Materials:
-
Purified PTP1B protein
-
Inhibitor compound
-
Crystallization buffer screens
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified PTP1B protein with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization buffer conditions using vapor diffusion methods (sitting or hanging drop). Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Optimization: If initial screening yields small or poorly formed crystals, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement with a known PTP1B structure as a search model. Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the PTP1B-inhibitor complex.
Visualizing PTP1B Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway regulated by PTP1B and a typical workflow for the characterization of PTP1B inhibitors.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: Workflow for PTP1B inhibitor characterization.
Conclusion
Understanding the molecular interactions between inhibitors and PTP1B is paramount for the rational design of novel therapeutics. This guide has provided a comprehensive overview of the key binding sites on PTP1B, supported by quantitative data for representative inhibitors and detailed experimental protocols. While specific information on this compound remains elusive in the context of PTP1B, the principles and methodologies outlined herein offer a robust framework for the continued exploration and development of potent and selective PTP1B inhibitors for a range of human diseases.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosine Phosphatase-1B inhibitors discovered [drugdiscoveryonline.com]
- 5. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structure of a complex between protein tyrosine phosphatase 1B and the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
L-680833: A Technical Overview of a β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-680833 is a molecule identified as a β-lactamase inhibitor. β-lactamases are a major family of enzymes that confer bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the characteristic four-membered β-lactam ring. Inhibitors of these enzymes are crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. This technical guide provides an in-depth overview of the enzyme kinetics and inhibition mechanisms relevant to β-lactamase inhibitors, with a focus on the type of data and experimental protocols that would be necessary to fully characterize a compound like this compound.
Due to the limited publicly available quantitative kinetic data specifically for this compound, this document will focus on the general principles and methodologies for studying such inhibitors. The provided information is based on established knowledge of β-lactamase enzyme kinetics and inhibition.
Enzyme Kinetics of β-Lactamase Inhibition
The interaction between a β-lactamase enzyme (E) and a substrate (S), a β-lactam antibiotic, can be described by the Michaelis-Menten kinetics. The key parameters are:
-
K_m (Michaelis-Menten constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.
-
k_cat (catalytic constant or turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
-
k_cat/K_m: This ratio is a measure of the enzyme's catalytic efficiency.
β-lactamase inhibitors (I) can be classified based on their mechanism of action, which influences the kinetic parameters. A crucial parameter for an inhibitor is the inhibition constant (K_i) , which quantifies the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a more potent inhibitor.
Data Presentation: Hypothetical Kinetic Data for a β-Lactamase Inhibitor
The following tables illustrate how quantitative data for a β-lactamase inhibitor like this compound would be presented. These are representative tables and do not contain actual experimental data for this compound.
Table 1: Hypothetical Michaelis-Menten Kinetics of a β-Lactamase with a Common Substrate
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| TEM-1 β-Lactamase | Nitrocefin | 50 | 1000 | 2.0 x 10⁷ |
| AmpC β-Lactamase | Cephalothin | 25 | 500 | 2.0 x 10⁷ |
Table 2: Hypothetical Inhibition Constants (K_i) for this compound against Different β-Lactamases
| β-Lactamase Class | Enzyme | Inhibition Type | K_i (nM) |
| Class A | TEM-1 | Covalent, Irreversible | 50 |
| Class C | AmpC | Competitive, Reversible | 150 |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying enzyme kinetic and inhibition data. Below are generalized protocols for key experiments.
Determination of Michaelis-Menten Parameters (K_m and k_cat)
This protocol outlines the steps to determine the kinetic parameters of a β-lactamase with a chromogenic substrate like nitrocefin, which changes color upon hydrolysis.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1)
-
Chromogenic substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the β-lactamase enzyme in the assay buffer.
-
Prepare a series of dilutions of the nitrocefin substrate in the assay buffer.
-
In a cuvette or microplate well, add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding a specific concentration of the nitrocefin substrate.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-6 for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate k_cat using the equation: k_cat = V_max / [E]_total, where [E]_total is the total enzyme concentration.
Determination of the Inhibition Constant (K_i)
This protocol describes how to determine the K_i of an inhibitor. The method varies depending on the type of inhibition. For a competitive inhibitor:
Materials:
-
Purified β-lactamase enzyme
-
Chromogenic substrate (e.g., Nitrocefin)
-
Inhibitor (e.g., this compound)
-
Assay buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Perform the Michaelis-Menten kinetics experiment as described above in the absence of the inhibitor to determine the K_m of the substrate.
-
Perform a series of kinetic assays with a fixed concentration of the substrate and varying concentrations of the inhibitor.
-
For each inhibitor concentration, determine the initial reaction velocity (V₀).
-
Plot the initial velocity (V₀) against the inhibitor concentration ([I]).
-
Alternatively, perform Michaelis-Menten experiments at several different fixed inhibitor concentrations.
-
Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plot, Dixon plot, or non-linear regression) to determine the apparent K_m (K_m_app) in the presence of the inhibitor.
-
For competitive inhibition, calculate K_i using the equation: K_m_app = K_m * (1 + [I]/K_i).
Mandatory Visualization
Signaling Pathway: General Mechanism of β-Lactamase Action and Inhibition
The following diagram illustrates the general enzymatic reaction of a serine β-lactamase and its inhibition by a mechanism-based inhibitor.
Caption: General reaction pathways for β-lactamase catalysis and inhibition.
Experimental Workflow: Determination of Enzyme Kinetic Parameters
The following diagram outlines the workflow for determining the kinetic parameters of a β-lactamase inhibitor.
Caption: Workflow for determining β-lactamase kinetic and inhibition constants.
Conclusion
Structural Analysis of Inhibitors Bound to Protein Tyrosine Phosphatase 1B (PTP1B): A Technical Guide
Disclaimer: As of late 2025, a public domain crystal structure of the compound L-680,833 in complex with Protein Tyrosine Phosphatase 1B (PTP1B) is not available. Similarly, specific quantitative binding data and detailed experimental protocols for the interaction between L-680,833 and PTP1B are not found in publicly accessible scientific literature. This guide provides a comprehensive overview of the structural analysis of PTP1B with other inhibitors, general experimental protocols for inhibitor characterization, and the role of PTP1B in key signaling pathways, which can serve as a framework for research on inhibitors like L-680,833.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on various proteins. This action makes it a critical negative regulator in several vital signaling pathways, including those for insulin and leptin. Overactivity of PTP1B is linked to insulin resistance, type 2 diabetes, obesity, and certain cancers. Consequently, the development of potent and selective PTP1B inhibitors is a significant focus in drug discovery.
Structural Overview of PTP1B
The three-dimensional structure of PTP1B has been extensively studied, with numerous crystal structures available in the Protein Data Bank (PDB). These structures, typically of the catalytic domain (residues 1-321), reveal a well-defined active site located in a shallow cleft on the protein surface.
Key Features of the PTP1B Active Site:
-
P-loop (Phosphate-binding loop): A highly conserved motif (residues 214-221) that contains the catalytic cysteine (Cys215). This loop is crucial for binding the phosphate group of the substrate.
-
WPD loop: A flexible loop (residues 179-187) containing the conserved tryptophan, proline, and aspartate residues. The conformation of this loop is critical for catalysis. In the "open" conformation, the active site is accessible to substrates. Upon substrate binding, the loop closes over the active site, positioning the catalytic residues correctly for the dephosphorylation reaction.
-
Q-loop (residues 260-265): Contributes to the structural integrity of the active site.
-
R-loop (residues 45-50): Involved in substrate recognition.
The binding of inhibitors to the active site often involves interactions with these key structural elements, mimicking the binding of the natural phosphotyrosine substrate.
PTP1B in Cellular Signaling Pathways
PTP1B plays a pivotal role in downregulating key signaling cascades. Understanding these pathways is essential for appreciating the therapeutic potential of PTP1B inhibition.
Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This dephosphorylation attenuates the signaling cascade that leads to glucose uptake and metabolism. Inhibition of PTP1B is therefore expected to enhance insulin sensitivity.
The Enigmatic Role of L-680833 in Insulin Signaling: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have revealed no direct evidence linking the compound L-680833 to the insulin signaling pathway. This document summarizes the current, publicly available information on this compound and provides a general overview of the insulin signaling pathway. The absence of data on the effects of this compound on insulin signaling pathways prevents the creation of a detailed technical guide on this specific topic as requested.
Introduction to this compound
This compound is primarily identified in scientific literature as a potent, orally active, monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte (PMN) elastase. Its main area of investigation has been in the context of inflammatory diseases where elastase activity is implicated in tissue damage.
Current Understanding of this compound's Mechanism of Action:
-
Primary Target: Human PMN elastase.
-
Classification: Monocyclic β-lactam inhibitor.
At present, there are no peer-reviewed studies, clinical trials, or other data to suggest that this compound has any direct or indirect effects on the molecular components of the insulin signaling cascade.
Overview of the Canonical Insulin Signaling Pathway
To provide a framework for potential future research, should a link between this compound and metabolic regulation be discovered, a summary of the insulin signaling pathway is presented below. Insulin plays a central role in regulating glucose homeostasis, and its signaling cascade is a critical area of study in metabolic diseases such as diabetes.
The binding of insulin to its receptor initiates a cascade of intracellular signaling events, primarily through two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.
The PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for most of the metabolic actions of insulin.
-
Insulin Receptor Activation: Insulin binds to the α-subunits of the insulin receptor (IR), leading to a conformational change and autophosphorylation of tyrosine residues on the β-subunits.
-
IRS Protein Recruitment: The activated IR phosphorylates insulin receptor substrate (IRS) proteins.
-
PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which then phosphorylates and activates Akt (also known as protein kinase B).
-
Downstream Effects: Activated Akt mediates several of insulin's metabolic effects, including:
-
GLUT4 Translocation: Promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake.
-
Glycogen Synthesis: Phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the activation of glycogen synthase and promotion of glycogen storage.
-
Inhibition of Gluconeogenesis: Phosphorylates and inhibits transcription factors of the FoxO family, reducing the expression of genes involved in hepatic glucose production.
-
The Ras/MAPK Pathway
This pathway is primarily involved in the regulation of gene expression and cell growth.
-
Grb2/Sos Recruitment: The phosphorylated IRS can also recruit the growth factor receptor-bound protein 2 (Grb2), which in turn binds to the Son of sevenless (Sos) protein.
-
Ras Activation: Sos is a guanine nucleotide exchange factor that activates Ras by promoting the exchange of GDP for GTP.
-
MAPK Cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK), which ultimately leads to the phosphorylation of transcription factors and regulation of gene expression related to cell growth and differentiation.
Potential for Future Research
While there is currently no evidence to support a role for this compound in insulin signaling, the complexity of cellular signaling pathways allows for the possibility of unforeseen interactions. Future research could explore:
-
Broad-spectrum kinase profiling: To determine if this compound inhibits or activates any kinases involved in the insulin signaling pathway.
-
Metabolic screening: In vitro and in vivo studies to assess if this compound has any effect on glucose uptake, glycogen synthesis, or gluconeogenesis.
-
Phenotypic screening: Observing the effects of this compound on cell models of insulin resistance or in animal models of metabolic disease.
Conclusion
The request for an in-depth technical guide on the effects of this compound on insulin signaling pathways cannot be fulfilled due to a lack of available scientific data. This compound is characterized as a β-lactamase inhibitor with no established connection to metabolic regulation. The provided overview of the insulin signaling pathway serves as a foundational reference for the scientific community. Should future research uncover a link between this compound and insulin action, a detailed analysis of its effects would be warranted.
Visualizing the Insulin Signaling Pathway
The following diagrams illustrate the canonical insulin signaling pathways.
Caption: The PI3K/Akt branch of the insulin signaling pathway.
Caption: The Ras/MAPK branch of the insulin signaling pathway.
a negative regulator of insulin action, by dephosphorylating specific residues of phosphotyrosine (pTyr) of the activated insulin receptor (IR) and, thus, interrupting the signalling pathways mediated by the hormone
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin signaling cascade is a tightly regulated process critical for maintaining glucose homeostasis. Negative regulation of this pathway is equally important as its activation, preventing excessive or prolonged signaling. A primary mechanism for signal attenuation is the dephosphorylation of the activated insulin receptor (IR) and its substrates by protein tyrosine phosphatases (PTPs). This guide provides an in-depth technical overview of the key PTPs involved in this process, namely Protein Tyrosine Phosphatase 1B (PTP1B), T-cell Protein Tyrosine Phosphatase (TCPTP), Leukocyte Common Antigen-Related (LAR) phosphatase, and SH2 domain-containing phosphatase 2 (SHP2). We present quantitative data on their effects, detailed experimental protocols for their study, and visual representations of the signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers in metabolism, signal transduction, and drug discovery targeting insulin resistance and type 2 diabetes.
Introduction to Insulin Receptor Dephosphorylation
Upon insulin binding, the insulin receptor (IR) undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical event that activates the receptor's tyrosine kinase activity, initiating downstream signaling cascades through the phosphorylation of insulin receptor substrates (IRS) and other adaptor proteins.
To ensure proper signal termination and to maintain cellular responsiveness to insulin, the phosphorylation state of the IR is dynamically regulated by the opposing action of protein tyrosine phosphatases (PTPs). These enzymes catalyze the hydrolysis of phosphate groups from phosphotyrosine (pTyr) residues on the IR and its substrates, thereby attenuating or terminating the insulin signal. Dysregulation of PTP activity has been implicated in the pathogenesis of insulin resistance and type 2 diabetes, making these enzymes attractive targets for therapeutic intervention. This guide focuses on the primary PTPs that directly or indirectly dephosphorylate the insulin receptor and its immediate downstream signaling molecules.
Key Negative Regulators of Insulin Receptor Signaling
Several PTPs have been identified as key negative regulators of insulin signaling. The most extensively studied are PTP1B, TCPTP, LAR, and SHP2.
-
Protein Tyrosine Phosphatase 1B (PTP1B): A non-transmembrane PTP localized to the endoplasmic reticulum, PTP1B is considered a major negative regulator of insulin signaling. It directly dephosphorylates the activated insulin receptor.[1][2][3]
-
T-cell Protein Tyrosine Phosphatase (TCPTP): Another non-transmembrane PTP, TCPTP exists in two splice variants, one of which is also localized to the endoplasmic reticulum. It shares significant sequence homology with PTP1B and has been shown to dephosphorylate the insulin receptor.[4][5]
-
Leukocyte Common Antigen-Related (LAR) Phosphatase: LAR is a receptor-like transmembrane PTP that has been implicated in the dephosphorylation of the insulin receptor.[6][7]
-
SH2 domain-containing phosphatase 2 (SHP2): This cytoplasmic PTP is recruited to phosphorylated IRS proteins and is thought to negatively regulate insulin signaling primarily by dephosphorylating IRS-1, thereby modulating the downstream PI3K/Akt pathway.[8][9][10][11]
Quantitative Data on the Effects of Negative Regulators
The following tables summarize the quantitative effects of PTP1B, TCPTP, LAR, and SHP2 on insulin signaling, as reported in the literature.
Table 1: Effect of PTP1B on Insulin Signaling
| Experimental System | Measured Parameter | Quantitative Effect | Reference |
| PTP1B knockout mice (liver and muscle) | Insulin-induced IRβ and IRS-1 phosphorylation | Enhanced by approximately 1.75- to 2.5-fold | [1] |
| 3T3-L1 adipocytes overexpressing PTP1B | Insulin-stimulated glucose uptake | Reduced | [12] |
| PTP1B-null MEFs | Insulin-induced IRβ pTyr | Significantly enhanced | [1] |
| PTP1B-null MEFs | Insulin-induced ERK1/2 signaling | Elevated | [1] |
Table 2: Effect of TCPTP on Insulin Signaling
| Experimental System | Measured Parameter | Quantitative Effect | Reference |
| TCPTP-/- murine embryo fibroblasts | Insulin-induced IR β-subunit tyrosine phosphorylation | Enhanced | [4][5] |
| TCPTP-/- murine embryo fibroblasts | Insulin-induced PKB/Akt activation | Enhanced | [4] |
| PTP1B-/- MEFs with TCPTP suppression | Insulin-induced Akt activation | Prolonged | [1] |
| PTP1B-/- MEFs with TCPTP suppression | Insulin-induced IRβ Y1162/Y1163 phosphorylation | Prolonged | [1] |
Table 3: Effect of LAR on Insulin Signaling
| Experimental System | Measured Parameter | Quantitative Effect | Reference |
| McA-RH7777 hepatoma cells with LAR antisense | IR dephosphorylation half-life (t1/2) | Prolonged by 2.6-fold (87±11 sec vs. 34±6 sec in control) | [6] |
| McA-RH7777 hepatoma cells with LAR antisense | Insulin-dependent PI 3-kinase activity | 350% increase | [13] |
| McA-RH7777 hepatoma cells with LAR antisense | Hormone-dependent IR autophosphorylation | Increased by approximately 150% | [13] |
| McA-RH7777 hepatoma cells overexpressing LAR | Insulin-stimulated IR autophosphorylation | 40% reduction | [7] |
| McA-RH7777 hepatoma cells overexpressing LAR | Insulin-stimulated IRS-1 tyrosine phosphorylation | Decreased to 57% of control | [7] |
Table 4: Effect of SHP2 on Insulin Signaling
| Experimental System | Measured Parameter | Quantitative Effect | Reference |
| Insulin-resistant HCC cells with SHP2 knockdown | p-IRS-2/IRS-2 ratio | Increased | [8][9] |
| Diabetic rats treated with SHP2 inhibitor | p-IRS-2/IRS-2 ratio in liver | Increased | [8][9] |
| Liver-specific SHP2 knockout mice | Insulin-stimulated IRS tyrosine phosphorylation | Increased | [10] |
| Liver-specific SHP2 knockout mice | Insulin-stimulated PI3K binding to IRS | Increased | [10] |
Signaling Pathways and Experimental Workflows
Canonical Insulin Signaling Pathway
Caption: Canonical Insulin Signaling Pathway.
Negative Regulation of the Insulin Receptor by PTPs
Caption: Negative Regulation of the Insulin Receptor.
Experimental Workflow for Investigating PTP Effects on IR Phosphorylation
Caption: Experimental Workflow for IR Phosphorylation.
Detailed Experimental Protocols
Insulin Receptor Immunoprecipitation from Cultured Cells
This protocol describes the immunoprecipitation of the insulin receptor from cultured cells, such as HepG2 or CHO-IR cells, for subsequent analysis of its phosphorylation state.
Materials:
-
Cultured cells expressing the insulin receptor
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Anti-insulin receptor β-subunit antibody
-
Protein A/G agarose beads
-
Microcentrifuge tubes
-
Rotating shaker at 4°C
-
SDS-PAGE sample buffer
Procedure:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to insulin stimulation.
-
Stimulate cells with insulin (e.g., 100 nM) for the desired time (e.g., 5-10 minutes) at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with the anti-insulin receptor antibody (2-4 µg) for 2-4 hours or overnight at 4°C on a rotating shaker.
-
Add Protein A/G agarose beads (e.g., 20-30 µL of a 50% slurry) to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotating shaker.
-
Pellet the beads by centrifugation at low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
After the final wash, aspirate all the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and western blotting.
In Vitro Phosphatase Assay for the Insulin Receptor
This protocol outlines a method to assess the dephosphorylation of the insulin receptor by a purified PTP in vitro.
Materials:
-
Immunoprecipitated and autophosphorylated insulin receptor (from Protocol 5.1, but with an in vitro kinase reaction using [γ-³²P]ATP or unlabeled ATP)
-
Purified active PTP (e.g., PTP1B)
-
Phosphatase assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Reaction termination solution (e.g., SDS-PAGE sample buffer or trichloroacetic acid)
-
Scintillation counter (for ³²P-based assays) or western blotting reagents (for non-radioactive assays)
Procedure:
-
Perform immunoprecipitation of the insulin receptor as described in Protocol 5.1.
-
After the final wash, resuspend the beads in a kinase buffer and incubate with ATP (and [γ-³²P]ATP if using a radioactive assay) to allow for autophosphorylation.
-
Wash the beads to remove excess ATP.
-
Resuspend the beads with the phosphorylated insulin receptor in the phosphatase assay buffer.
-
Initiate the dephosphorylation reaction by adding the purified PTP.
-
Incubate the reaction at 30°C for various time points.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling, or by adding a protein precipitating agent like trichloroacetic acid.
-
Analyze the results:
-
Radioactive assay: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the remaining radioactivity in the insulin receptor band.
-
Non-radioactive assay: Analyze the samples by western blotting using an anti-phosphotyrosine antibody as described in Protocol 5.3.
-
Phosphotyrosine Western Blotting of the Insulin Receptor
This protocol details the detection of tyrosine phosphorylated insulin receptor by western blotting.
Materials:
-
Immunoprecipitated insulin receptor samples (from Protocol 5.1)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibody: anti-phosphotyrosine antibody (e.g., 4G10)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phosphotyrosine primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To control for loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor β-subunit.
Substrate-Trapping for Identifying PTP Substrates
This technique uses catalytically inactive PTP mutants to form stable complexes with their substrates, allowing for their identification.
Materials:
-
Expression vector containing a "substrate-trapping" mutant of a PTP (e.g., with a Cys to Ser or Asp to Ala mutation in the catalytic site), often with an affinity tag (e.g., GST or FLAG).[14]
-
Cell line for transfection.
-
Transfection reagent.
-
Cell lysis buffer with phosphatase inhibitors.
-
Affinity beads (e.g., glutathione-sepharose for GST-tagged proteins or anti-FLAG agarose for FLAG-tagged proteins).
-
Western blotting reagents.
Procedure:
-
Transfect the cells with the expression vector for the substrate-trapping PTP mutant.
-
Allow for protein expression (typically 24-48 hours).
-
Stimulate the cells as required to induce tyrosine phosphorylation of the putative substrates (e.g., with insulin).
-
Lyse the cells in a buffer containing phosphatase inhibitors.
-
Clarify the cell lysate by centrifugation.
-
Incubate the lysate with the appropriate affinity beads to pull down the tagged substrate-trapping mutant and its bound substrates.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and western blotting with an anti-phosphotyrosine antibody to identify trapped substrates.
-
The identity of the trapped substrates can be further confirmed by mass spectrometry or by immunoblotting with specific antibodies against candidate proteins.
Conclusion
The dephosphorylation of the insulin receptor and its substrates is a critical mechanism for the negative regulation of insulin signaling. PTP1B, TCPTP, LAR, and SHP2 play key roles in this process, and their dysregulation is associated with insulin resistance. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate regulation of insulin action. A deeper understanding of these negative regulatory mechanisms will be instrumental in the development of novel therapeutic strategies for the treatment of metabolic diseases.
References
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The protein tyrosine phosphatase LAR has a major impact on insulin receptor dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of insulin receptor activation by overexpression of the protein-tyrosine phosphatase LAR in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHP2 knockdown ameliorates liver insulin resistance by activating IRS-2 phosphorylation through the AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of IRS-1/SHP2 interaction and AKT phosphorylation in animal models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-tyrosine phosphatase 1B associates with insulin receptor and negatively regulates insulin signaling without receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insulin receptor signaling is augmented by antisense inhibition of the protein tyrosine phosphatase LAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
a negative regulator of both insulin and leptin signaling via dephosphorylating the activated insulin receptor (IR) and/or insulin receptor substrates and is generally regarded as a promising therapeutic target for metabolic disorders, including diabetes and obesity
Protein Tyrosine Phosphatase 1B (PTP1B): A Core Regulator in Metabolic Signaling and a Prime Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, positioning it as a highly promising therapeutic target for addressing metabolic disorders, including type 2 diabetes and obesity.[1][2][3] PTP1B functions by dephosphorylating activated insulin receptors (IR) and insulin receptor substrates (IRS), thereby attenuating insulin signaling.[3][4][5] Furthermore, it plays a crucial role in the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2) and Signal Transducer and activator of Transcription 3 (STAT3).[6][7][8] This dual regulatory role underscores its significance in the intricate network of metabolic control.
Expression of PTP1B is elevated in the muscle and adipose tissue of insulin-resistant individuals and rodents, suggesting its involvement in the pathogenesis of diabetes and obesity.[9] Studies involving whole-body and tissue-specific PTP1B knockout mice have provided compelling evidence for its role in regulating body weight and glucose homeostasis.[10][11][12] These animal models exhibit increased insulin sensitivity, resistance to high-fat diet-induced obesity, and enhanced energy expenditure.[10][12] The validation of PTP1B as a therapeutic target has spurred significant efforts in the development of potent and selective inhibitors.[13]
This technical guide provides a comprehensive overview of PTP1B, focusing on its role in insulin and leptin signaling, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.
PTP1B-Mediated Signaling Pathways
PTP1B is localized to the cytosolic face of the endoplasmic reticulum, where it can interact with and dephosphorylate internalized receptor tyrosine kinases.[14]
Negative Regulation of Insulin Signaling
The insulin signaling cascade is initiated by the binding of insulin to its receptor, leading to autophosphorylation of tyrosine residues on the receptor's β-subunit. This activation allows for the subsequent phosphorylation of insulin receptor substrates (IRS-1 and IRS-2), which act as docking sites for downstream signaling molecules, ultimately leading to glucose uptake and other metabolic effects.[4]
PTP1B directly counteracts this process by dephosphorylating key phosphotyrosine residues on the activated insulin receptor, including those in the activation loop (pTyr1162 and pTyr1163), as well as on IRS-1.[5][15][16] This dephosphorylation terminates the insulin signal, leading to a state of insulin resistance when PTP1B is overactive.[4]
Negative Regulation of Leptin Signaling
Leptin, a hormone primarily produced by adipocytes, signals through its receptor to regulate energy balance and body weight. Upon leptin binding, the leptin receptor recruits and activates JAK2, which then phosphorylates tyrosine residues on the receptor. These phosphorylated sites serve as docking points for STAT3, which, upon phosphorylation by JAK2, dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in satiety and energy expenditure.[7]
PTP1B negatively regulates this pathway by dephosphorylating JAK2, which in turn prevents the phosphorylation and activation of STAT3.[6][7][8] Increased PTP1B activity in the hypothalamus is a key mechanism underlying leptin resistance and the development of obesity.[17][18]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating the role of PTP1B and the effects of its inhibition.
Table 1: Phenotypic Outcomes in PTP1B Knockout (KO) Mouse Models
| Model | Diet | Key Metabolic Outcomes | Reference |
| Whole-body PTP1B KO | High-Fat | Resistant to weight gain and obesity; enhanced insulin sensitivity; increased basal metabolic rate and total energy expenditure. | [10][12] |
| Brain-specific PTP1B KO | High-Fat | Recapitulates decreased body weight and adiposity of whole-body KO; increased energy expenditure and leptin sensitivity. | [10][11] |
| Liver-specific PTP1B KO | High-Fat | Improved glucose homeostasis and lipid profiles independent of body weight changes; increased hepatic insulin signaling. | [11] |
| Muscle-specific PTP1B KO | High-Fat | Increased systemic insulin sensitivity without altering adiposity; 40% higher glucose uptake into skeletal muscle. | [19] |
| Pancreas-specific PTP1B KO | High-Fat | Promoted earlier impairment of glucose tolerance and attenuated glucose-stimulated insulin secretion. | [20] |
Table 2: Clinical Trial Data for PTP1B Inhibitors
| Inhibitor (Mechanism) | Study Population | Duration | Key Outcomes vs. Placebo | Reference |
| IONIS-PTP-1BRx (Antisense Oligonucleotide) | Overweight patients with Type 2 Diabetes | 36 weeks | HbA1c: -0.69% reduction. Body Weight: -2.6 kg reduction at 27 weeks. Leptin: -4.4 ng/mL reduction. Adiponectin: +0.99 µg/mL increase. | [21][22] |
| Trodusquemine (Allosteric Inhibitor) | Overweight/obese patients with Type 2 Diabetes | Phase 1/2 | Showed improvements in HbA1c, adiponectin, and insulin sensitivity. | [13][23] |
| JTT-551 (Mixed-type Inhibitor) | Pre-clinical (mice) | Chronic | Anti-obesity effects, improved leptin resistance and lipid disorders. | [24] |
Table 3: In Vitro Inhibitory Activity of PTP1B Inhibitors
| Compound | IC₅₀ | Reference |
| Ertiprotafib | 1.6–29 µM | [25] |
| Trodusquemine (MSI-1436) | 1 µM | [25] |
| JTT-551 | 0.22 µM | [25] |
| IONIS 113715 | < 10 nM | [25] |
| Sodium Orthovanadate (Standard Inhibitor) | 19.3 ± 1.1 µM (full length PTP1B) 54.5 ± 1.1 µM (truncated PTP1B) | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PTP1B.
PTP1B Enzymatic Activity Assay (Colorimetric)
This protocol is adapted for measuring PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) upon dephosphorylation, measurable at 405 nm.[9][27]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
PTP1B inhibitor (e.g., Sodium Orthovanadate) or test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation: Thaw all reagents and keep the PTP1B enzyme on ice. Prepare a 1X Assay Buffer.
-
Inhibitor/Sample Preparation: Prepare serial dilutions of the test inhibitor in 1X Assay Buffer at 10 times the desired final concentration.
-
Reaction Setup: a. To each well of a 96-well plate, add 35 µL of 1X Assay Buffer. b. Add 10 µL of the 10X inhibitor stocks to the appropriate "Test Sample" wells. Add 10 µL of 1X Assay Buffer to "Control" and "Blank" wells. c. Add 5 µL of a diluted PTP1B enzyme solution to each well except for the "Blank" wells. d. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: a. Prepare a 2X pNPP substrate solution in 1X Assay Buffer. b. Initiate the enzymatic reaction by adding 50 µL of the 2X pNPP solution to all wells. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on enzyme activity.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" from all other wells. Calculate the percentage of inhibition relative to the "Control" (untreated enzyme) wells. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
Western Blotting for Phosphorylation Status of PTP1B Substrates
This protocol is used to assess the phosphorylation state of IR, IRS-1, JAK2, or STAT3 in cell lysates following treatment with insulin, leptin, or PTP1B inhibitors.
Materials:
-
Cell culture reagents
-
Stimulants (e.g., insulin, leptin) and inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to desired confluency. Serum-starve cells for 4-6 hours before stimulation. Treat cells with inhibitors for a specified time, followed by stimulation with insulin or leptin for a short duration (e.g., 5-20 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IR Tyr1162/1163) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) protein.
Co-Immunoprecipitation (Co-IP) to Detect PTP1B-Substrate Interaction
This protocol is used to demonstrate the physical interaction between PTP1B and its substrates, such as the insulin receptor. A "substrate-trapping" mutant of PTP1B (e.g., D181A) is often used, as it can bind but not dephosphorylate the substrate, forming a stable complex.[14]
Materials:
-
Cells co-transfected with tagged versions of PTP1B (or a trapping mutant) and the substrate (e.g., IR)
-
Co-IP Lysis Buffer (a non-denaturing buffer)
-
Antibody for immunoprecipitation (e.g., anti-tag antibody)
-
Protein A/G agarose beads
-
Wash Buffer
-
Elution Buffer or Laemmli buffer
-
Western blotting reagents (as described above)
Procedure:
-
Cell Lysis: Lyse transfected and stimulated cells with a non-denaturing Co-IP Lysis Buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: a. Collect the pre-cleared lysate. b. Add the immunoprecipitating antibody (e.g., against the PTP1B tag) and incubate overnight at 4°C with gentle rotation. c. Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding Elution Buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-IR antibody). The presence of a band indicates an interaction.
Conclusion
Protein Tyrosine Phosphatase 1B stands as a pivotal regulator at the crossroads of insulin and leptin signaling. Its established role in the negative modulation of these pathways has solidified its status as a compelling therapeutic target for metabolic diseases. The wealth of data from genetic knockout models and the promising, albeit challenging, development of PTP1B inhibitors underscore the potential of targeting this enzyme to combat type 2 diabetes and obesity. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate PTP1B's function and to discover and characterize novel therapeutic agents. Continued exploration in this field holds the promise of delivering new and effective treatments for these widespread and debilitating metabolic conditions.
References
- 1. Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-tyrosine phosphatase 1B (PTP1B): a novel therapeutic target for type 2 diabetes mellitus, obesity and related states of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein tyrosine phosphatase-1B dephosphorylation of the insulin receptor occurs in a perinuclear endosome compartment in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Molecular basis for the dephosphorylation of the activation segment of the insulin receptor by protein tyrosine phosphatase 1B - CSHL Scientific Digital Repository [repository.cshl.edu]
- 17. Protein Tyrosine Phosphatases in Hypothalamic Insulin and Leptin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deficiency of PTP1B Attenuates Hypothalamic Inflammation via Activation of the JAK2-STAT3 Pathway in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. gertitashkomd.com [gertitashkomd.com]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 24. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Evaluation of L-680833 in Animal Models of Diabetes Mellitus
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a comprehensive framework for the preclinical assessment of L-680833, a potent and orally bioavailable inhibitor of human polymorphonuclear leukocyte elastase (PMNE), in relevant animal models of type 1 and type 2 diabetes.
Introduction and Scientific Rationale
Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Recent research has illuminated the significant role of chronic low-grade inflammation in the pathogenesis of both major types of diabetes. A key mediator in this inflammatory cascade is polymorphonuclear leukocyte elastase (PMNE), also known as neutrophil elastase (NE), a serine protease released by activated neutrophils.
Elevated levels of PMNE have been observed in patients with type 2 diabetes, particularly in individuals with obesity and poor glycemic control.[1] Mechanistic studies have demonstrated that PMNE can induce cellular insulin resistance in hepatocytes.[2][3] Furthermore, in animal models of diet-induced obesity, the genetic deletion of neutrophil elastase leads to reduced tissue inflammation, improved glucose tolerance, and enhanced insulin sensitivity.[2][3][4]
In the context of type 1 diabetes, an autoimmune disease leading to the destruction of pancreatic β-cells, PMNE has been implicated in exacerbating innate immune responses within the pancreatic islets.[5][6][7] Pharmacological inhibition of NE in non-obese diabetic (NOD) mice, a model for autoimmune diabetes, has been shown to attenuate insulitis and reduce the incidence of diabetes.[5][6][7][8][9] Moreover, inhibition of pancreatic elastase has been demonstrated to promote the proliferation of β-cells.[10]
This compound is a well-characterized, potent, and orally bioavailable monocyclic β-lactam inhibitor of human PMNE. Its proven in vivo activity in animal models, albeit in non-diabetic contexts, makes it a compelling candidate for investigation as a therapeutic agent for diabetes. This guide provides a detailed roadmap for evaluating the efficacy of this compound in established animal models of both type 1 and type 2 diabetes.
Proposed Signaling Pathway of this compound in Diabetes
The therapeutic potential of this compound in diabetes is predicated on its ability to inhibit PMNE, thereby mitigating the downstream inflammatory and metabolic consequences. The proposed mechanism of action is visualized in the following signaling pathway diagram.
Caption: Proposed mechanism of this compound in mitigating diabetes pathophysiology.
Experimental Protocols
Type 2 Diabetes Mellitus (T2DM) Model: Diet-Induced Obese (DIO) Mice
Objective: To evaluate the efficacy of this compound in improving glucose homeostasis and insulin sensitivity in a mouse model of diet-induced obesity and insulin resistance.
Experimental Workflow:
Caption: Experimental workflow for the T2DM diet-induced obese mouse model study.
Methodology:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice will be fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group will be maintained on a standard chow diet.
-
Grouping and Treatment: After the induction period, DIO mice will be randomized into the following groups (n=10-12 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (low dose, orally, once daily)
-
This compound (high dose, orally, once daily)
-
Positive control (e.g., Metformin)
-
-
Treatment Duration: 4 weeks.
-
Parameters to be Measured:
-
Weekly: Body weight, food intake, fasting blood glucose.
-
Bi-weekly: Intraperitoneal Glucose Tolerance Test (IPGTT) and Insulin Tolerance Test (ITT).
-
End of study:
-
Fasting plasma insulin, triglycerides, and cholesterol levels.
-
HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) calculation.
-
Collection of liver and adipose tissue for histological analysis (H&E staining for lipid accumulation and inflammation) and gene expression analysis (e.g., markers of inflammation such as TNF-α, IL-6).
-
-
Type 1 Diabetes Mellitus (T1DM) Model: Non-Obese Diabetic (NOD) Mice
Objective: To assess the potential of this compound to prevent or delay the onset of autoimmune diabetes in NOD mice.
Experimental Workflow:
Caption: Experimental workflow for the T1DM non-obese diabetic mouse model study.
Methodology:
-
Animal Model: Female NOD/ShiLtJ mice.
-
Grouping and Treatment: At 4 weeks of age, mice will be randomized into the following groups (n=15-20 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (low dose, orally, once daily)
-
This compound (high dose, orally, once daily)
-
-
Treatment Duration: From 4 to 20 weeks of age.
-
Parameters to be Measured:
-
Weekly: Non-fasting blood glucose monitoring. Diabetes onset is defined as two consecutive readings of >250 mg/dL.
-
End of study (at 20 weeks):
-
Pancreas collection for histological assessment of insulitis. Insulitis will be scored based on the degree of immune cell infiltration in the islets.
-
Spleen and pancreatic lymph node collection for flow cytometric analysis of immune cell populations (e.g., T-cell subsets).
-
-
Data Presentation
Quantitative data from these studies should be summarized in the following tables for clear comparison.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| HOMA-IR | ||||
| AUC Glucose (IPGTT) | ||||
| AUC Glucose (ITT) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Cholesterol (mg/dL) |
Table 2: Effects of this compound on Diabetes Incidence and Insulitis in NOD Mice
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Diabetes Incidence (%) | |||
| Mean Age of Onset (weeks) | |||
| Insulitis Score (mean ± SEM) | |||
| % Islets with Severe Insulitis |
Conclusion
The compelling evidence linking polymorphonuclear leukocyte elastase to the pathophysiology of both type 1 and type 2 diabetes provides a strong rationale for investigating the therapeutic potential of the PMNE inhibitor this compound. The detailed in vivo study designs presented in this guide offer a robust framework for elucidating the efficacy of this compound in preclinical models of diabetes. The outcomes of these studies will be instrumental in determining the future clinical development of this compound as a novel treatment for diabetes mellitus.
References
- 1. Concentration of leukocyte elastase in plasma and polymorphonuclear neutrophil extracts in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Neutrophils mediate insulin resistance in mice fed a high-fat diet through secreted elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophils mediate insulin resistance in high fat diet fed mice via secreted elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Neutrophil elastase triggers the development of autoimmune diabetes by exacerbating innate immune responses in pancreatic islets of non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
Investigating the Cell Permeability of L-680833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the cell permeability of a drug candidate is a cornerstone of early-stage drug development. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its oral bioavailability and therapeutic efficacy. L-680833, identified as a potent, orally active monocyclic β-lactamase inhibitor, requires a thorough investigation of its ability to traverse cellular membranes to reach its site of action. This technical guide outlines the key in vitro assays and methodologies to characterize the cell permeability of this compound.
In Vitro Permeability Assays: An Overview
A tiered approach is often employed to assess the permeability of a compound, starting with high-throughput in silico and artificial membrane assays, followed by more complex and physiologically relevant cell-based models.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[1][2][3] It is a cost-effective initial screen to rank compounds based on their ability to diffuse across an artificial lipid membrane.[1][2]
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal carcinoma, is considered the gold standard for in vitro prediction of human intestinal drug absorption.[4][5][6] When cultured as a monolayer, Caco-2 cells differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[4] This assay can assess both passive diffusion and active transport mechanisms.[6]
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
MDCK cells, originating from canine kidney tubules, form polarized monolayers with tight junctions and are a valuable tool for permeability screening.[7][8] MDCK cells are particularly useful for studying the role of specific transporters, as they can be transfected to overexpress efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[9][10] This makes them an excellent model for predicting blood-brain barrier (BBB) penetration.[7][10]
Data Presentation: Hypothetical Permeability Data for this compound
The following tables present hypothetical data for this compound to illustrate the typical outputs of the described permeability assays.
Table 1: PAMPA Permeability Classification
| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Classification |
| Atenolol (Low) | < 1.0 | Low |
| Propranolol (High) | > 10.0 | High |
| This compound | [Hypothetical Value, e.g., 5.2] | [e.g., Moderate] |
Table 2: Caco-2 Permeability and Efflux Ratio
| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Propranolol (High Permeability) | 25.0 | 24.5 | 0.98 |
| Talinolol (P-gp Substrate) | 0.5 | 10.0 | 20.0 |
| This compound | [Hypothetical Value, e.g., 2.1] | [Hypothetical Value, e.g., 8.4] | [e.g., 4.0] |
An efflux ratio greater than 2 is indicative of active efflux.[11]
Table 3: MDCK-MDR1 Permeability and Efflux
| Compound | Cell Line | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio |
| Propranolol | MDCK-WT | 18.0 | 17.5 | 0.97 |
| MDCK-MDR1 | 17.8 | 18.2 | 1.02 | |
| Quinidine (P-gp Substrate) | MDCK-WT | 2.5 | 3.0 | 1.2 |
| MDCK-MDR1 | 0.2 | 15.0 | 75.0 | |
| This compound | MDCK-WT | [e.g., 3.5] | [e.g., 3.7] | [e.g., 1.06] |
| MDCK-MDR1 | [e.g., 0.8] | [e.g., 12.0] | [e.g., 15.0] |
Experimental Protocols
PAMPA Assay Protocol
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Compound Preparation: this compound is dissolved in a suitable buffer at the desired concentration (e.g., 100 µM).
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate is placed on top of the acceptor plate.
-
The donor wells (the filter plate) are filled with the compound solution.
-
The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient is calculated using an established formula.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport: The test compound (this compound) is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, 120 minutes).[12]
-
Basolateral to Apical (B→A) Transport: The experiment is repeated with the compound added to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
-
Quantification: The concentration of this compound in the samples is analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated, and the efflux ratio is determined.
MDCK-MDR1 Permeability Assay Protocol
-
Cell Culture: Wild-type (MDCK-WT) and MDR1-transfected (MDCK-MDR1) cells are seeded on permeable inserts and cultured for 3-5 days to form confluent monolayers.[8]
-
Monolayer Integrity Check: TEER and Lucifer Yellow permeability are measured to ensure monolayer integrity.
-
Transport Experiment: A bidirectional transport study is performed as described for the Caco-2 assay on both MDCK-WT and MDCK-MDR1 cell lines.
-
Quantification and Data Analysis: Papp values and efflux ratios are calculated for both cell lines to determine if this compound is a substrate of the P-gp efflux pump.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Permeability Assessment
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 2. PAMPA | Evotec [evotec.com]
- 3. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. innpharmacotherapy.com [innpharmacotherapy.com]
The Discovery and Synthesis of L-680,833: A Potent Inhibitor of Human Leukocyte Elastase
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biochemical properties of L-680,833, a potent, orally active monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of elastase inhibitors.
Introduction
Human polymorphonuclear leukocyte elastase (PMNE) is a serine protease implicated in the pathology of various inflammatory diseases, including emphysema, cystic fibrosis, and rheumatoid arthritis. The discovery of potent and selective inhibitors of PMNE is a key objective in the development of novel anti-inflammatory therapies. L-680,833 emerged from a research program aimed at identifying small molecule inhibitors of PMNE with favorable pharmacokinetic profiles.
Discovery and Biological Activity
L-680,833 was identified as a highly potent, time-dependent inhibitor of human PMNE.[1][2] Its mechanism of action involves the acylation of the active site serine residue of the enzyme, leading to its inactivation.
Quantitative Analysis of PMNE Inhibition
The inhibitory potency of L-680,833 against human PMNE was determined through a series of biochemical assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Description |
| kinact/Ki | 622,000 M-1s-1 | Second-order rate constant for the inactivation of PMNE.[2] |
| IC50 (isolated PMNs) | 0.06 µM | Concentration required to inhibit 50% of the elastase activity released from isolated polymorphonuclear leukocytes stimulated with fMet-Leu-Phe.[2] |
| IC50 (whole blood) | 9 µM | Concentration required to inhibit 50% of the formation of Aα-(1-21) and PMNE-α1-proteinase inhibitor complex in whole blood stimulated with A23187.[1] |
Synthesis Pathway
A plausible synthetic route would involve the reaction of a substituted aniline with an appropriate aldehyde to form an imine. This imine is then reacted with a ketene, generated in situ from an acyl chloride, to yield the β-lactam ring system.
Experimental Protocols
Detailed experimental protocols for the biochemical and pharmacological evaluation of L-680,833 are described in the primary literature.[1][2]
PMNE Inhibition Assay (General Protocol)
A solution of human PMNE is incubated with a chromogenic or fluorogenic substrate. The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically. To determine the inhibitory activity of L-680,833, the enzyme is pre-incubated with the inhibitor for various times before the addition of the substrate. The rate of the reaction is then measured, and the data are used to calculate kinetic parameters such as kinact and Ki.
Inhibition of Elastase Release from Stimulated PMNs (General Protocol)
Isolated human polymorphonuclear leukocytes (PMNs) are stimulated with a chemoattractant such as fMet-Leu-Phe in the presence of various concentrations of L-680,833. The supernatant is then collected, and the elastase activity is measured using a suitable assay. The concentration of L-680,833 that inhibits 50% of the elastase activity (IC50) is then determined.
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic studies in rats and rhesus monkeys demonstrated that L-680,833 is orally bioavailable.[1] This oral activity was further confirmed in animal models of PMNE-induced tissue damage. For instance, L-680,833 was shown to inhibit tissue damage in the lungs of hamsters following intratracheal instillation of human PMNE.[1]
Conclusion
L-680,833 is a potent and orally active monocyclic β-lactam inhibitor of human PMNE. Its discovery and characterization have provided valuable insights into the design of small molecule inhibitors for inflammatory diseases. The synthetic pathway, likely based on the Staudinger cycloaddition, allows for the generation of a diverse range of analogs for further structure-activity relationship studies. The favorable pharmacokinetic profile and in vivo efficacy of L-680,833 highlight the therapeutic potential of this class of compounds.
References
a series of potent and highly selective time-dependent monocyclic beta-lactam inhibitors of human polymorphonuclear leukocyte elastase (PMNE, EC 3.4. 21.37) is described
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a series of potent and highly selective time-dependent monocyclic β-lactam inhibitors of human polymorphonuclear leukocyte elastase (PMNE, EC 3.4.21.37). Human leukocyte elastase (HLE), a serine protease released by neutrophils during inflammation, is a key mediator of tissue damage in various pathological conditions, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The development of specific and effective HLE inhibitors is a critical therapeutic strategy. This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows associated with this important class of inhibitors.
Data Presentation: Inhibitor Potency and Selectivity
The intrinsic potency of these monocyclic β-lactam inhibitors is characterized by their second-order rate constant for inactivation (k_inact/K_i), which reflects both the binding affinity (K_i) and the rate of covalent modification (k_inact) of the enzyme. Cellular activity is often reported as the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for representative compounds from this class.
Table 1: In Vitro Potency of Monocyclic β-Lactam Inhibitors against Human Leukocyte Elastase
| Compound | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) | IC50 (µM) in isolated PMNs | Reference |
| L-680,833 | 0.08 | 0.14 | 622,000 | 0.06 | [1][2] |
| L-683,845 | 0.06 | 0.06 | 1,000,000 | Not Reported | [2] |
Table 2: In Vitro Activity of L-680,833 in a Whole Blood Assay
| Assay | IC50 (µM) | Reference |
| Inhibition of Aα-(1-21) formation | 9 | [1][3] |
| Inhibition of PMNE-α₁-proteinase inhibitor complex formation | 9 | [1][3] |
Table 3: Selectivity of Monocyclic β-Lactam Inhibitors
| Compound | Target Enzyme | Inhibition | Reference |
| General Series | Porcine Pancreatic Elastase (PPE) | Significantly less potent than against HLE | [4] |
| General Series | Other human esterases and proteases | Generally do not inhibit | [4] |
| Specific Compound | Human Cathepsin G | Weak, time-dependent inhibition | [4] |
| Specific Compound | α-Chymotrypsin | Weak, time-dependent inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols for characterizing these monocyclic β-lactam inhibitors.
Protocol 1: Determination of Kinetic Constants (k_inact and K_i) for Time-Dependent Inhibition
This protocol is used to determine the kinetic parameters of time-dependent inhibitors of HLE.
Materials:
-
Purified human leukocyte elastase
-
Specific fluorogenic or chromogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)[5]
-
Monocyclic β-lactam inhibitor
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)
-
96-well microplate reader
-
DMSO for inhibitor stock solution
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of HLE and the substrate in the assay buffer. The final substrate concentration in the assay should be at or near its K_m value.
-
Inhibitor Preparation: Prepare a stock solution of the monocyclic β-lactam inhibitor in DMSO. Make serial dilutions in the assay buffer to achieve a range of final inhibitor concentrations.
-
Pre-incubation: In a 96-well plate, pre-incubate the HLE with various concentrations of the inhibitor at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: At specific time intervals, initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Data Acquisition: Monitor the rate of substrate hydrolysis (product formation) over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the initial velocity (v_i) versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) to determine the values of k_inact and K_i.[2]
-
Protocol 2: Cellular Assay for HLE Inhibition in Stimulated Human PMNs
This protocol assesses the ability of an inhibitor to block the activity of HLE released from stimulated neutrophils.
Materials:
-
Isolated human polymorphonuclear leukocytes (PMNs)
-
Fibrinogen
-
Stimulant (e.g., fMet-Leu-Phe)
-
Monocyclic β-lactam inhibitor
-
Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
ELISA kit for the detection of the Aα-(1-21) fibrinogen cleavage product
Procedure:
-
Cell Preparation: Isolate human PMNs from fresh whole blood using standard density gradient centrifugation techniques. Resuspend the cells in the appropriate buffer.
-
Inhibitor Pre-treatment: Pre-incubate the isolated PMNs with various concentrations of the monocyclic β-lactam inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulation and Reaction: Add fibrinogen to the cell suspension, followed by the stimulant (e.g., fMet-Leu-Phe) to induce the release of elastase from the neutrophils. Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a potent, broad-spectrum serine protease inhibitor or by rapid centrifugation to pellet the cells.
-
Quantification of Cleavage Product: Measure the concentration of the specific N-terminal cleavage product, Aα-(1-21), in the supernatant using a validated ELISA method.[3]
-
Data Analysis: Plot the concentration of Aα-(1-21) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow for the evaluation of these inhibitors.
Caption: Mechanism of time-dependent inhibition of HLE by monocyclic β-lactams.
Caption: Experimental workflow for evaluating monocyclic β-lactam HLE inhibitors.
References
- 1. Chemical, biochemical, pharmacokinetic, and biological properties of L-680,833: a potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of human leucocyte elastase by monocyclic beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical, biochemical, pharmacokinetic, and biological properties of L-680,833: a potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity, stability, and potency of monocyclic beta-lactam inhibitors of human leucocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Stage Research of L-680833: A Potent Inhibitor of Human Leukocyte Elastase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the early-stage research on L-680833, a potent, orally active monocyclic β-lactam inhibitor. Contrary to initial classifications, this compound is not a bacterial β-lactamase inhibitor but a highly selective and potent inhibitor of human polymorphonuclear leukocyte elastase (PMNE), also known as human neutrophil elastase (HNE). This serine protease plays a critical role in the inflammatory response and, when unregulated, contributes to tissue damage in various pathological conditions. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy of this compound, based on seminal early research.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Chemical Class | Monocyclic β-lactam |
| Primary Target | Human Polymorphonuclear Leukocyte Elastase (PMNE) |
| Mechanism of Action | Time-dependent, irreversible inhibitor |
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound, demonstrating its potency, selectivity, and in vivo activity.
Table 1: In Vitro Potency and Selectivity of this compound
| Enzyme | kinactivation/Ki (M-1s-1) | IC50 (µM) |
| Human Polymorphonuclear Leukocyte Elastase (PMNE) | 622,000 [1] | 0.06 (in isolated PMNs) [1] |
| Porcine Pancreatic Elastase | - | >100 |
| Human Leukocyte Cathepsin G | - | >100 |
| Human α-Chymotrypsin | - | >100 |
| Human Plasmin | - | >100 |
| Human Thrombin | - | >100 |
| Human Plasma Kallikrein | - | >100 |
Data from Doherty et al., 1993. The high second-order inactivation rate constant and low IC50 value for PMNE, coupled with the lack of inhibition of other serine proteases, highlight the potent and selective nature of this compound.
Table 2: Cellular and Whole Blood Activity of this compound
| Assay Condition | Parameter Measured | IC50 (µM) |
| Isolated Human PMNs stimulated with fMet-Leu-Phe | Inhibition of Aα-(1-21) peptide formation from fibrinogen | 0.06 [1] |
| Human Whole Blood stimulated with A23187 | Inhibition of Aα-(1-21) peptide formation from fibrinogen | 9 [1] |
| Human Whole Blood stimulated with A23187 | Inhibition of PMNE-α1-proteinase inhibitor complex formation | 9 [1] |
Data from Doherty et al., 1993. These results demonstrate the ability of this compound to inhibit PMNE activity in a more complex biological environment, including whole blood.
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Species | Study Type | Dosing | Efficacy Endpoint | Result |
| Rat | Pharmacokinetics | Oral | Bioavailability | Orally Bioavailable[1] |
| Rhesus Monkey | Pharmacokinetics | Oral | Bioavailability | Orally Bioavailable[1] |
| Hamster | Efficacy | Oral | Inhibition of PMNE-induced lung hemorrhage | Dose-dependent inhibition[1] |
| Mouse | Efficacy | Oral | Inhibition of PMN-induced pleural inflammation | Dose-dependent inhibition[1] |
Data from Doherty et al., 1993. The oral bioavailability and in vivo efficacy in animal models of elastase-mediated tissue injury suggest the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a "suicide" or mechanism-based inhibitor of human leukocyte elastase. The strained β-lactam ring of this compound is susceptible to nucleophilic attack by the active site serine residue of the elastase. This leads to the formation of a stable, covalent acyl-enzyme intermediate, which effectively and irreversibly inactivates the enzyme.
The therapeutic rationale for inhibiting PMNE stems from its role in inflammatory diseases. Upon stimulation by various inflammatory signals (e.g., chemoattractants like fMet-Leu-Phe or calcium ionophores like A23187), polymorphonuclear neutrophils (PMNs) are recruited to sites of inflammation and release their granular contents, including PMNE. While PMNE is crucial for host defense against pathogens, its excessive and unregulated activity in chronic inflammatory states can lead to the degradation of extracellular matrix proteins, such as elastin, resulting in tissue damage.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research of this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the rate of inactivation of human leukocyte elastase by this compound.
Materials:
-
Purified human leukocyte elastase
-
This compound
-
Chromogenic substrate for elastase (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a temperature-controlled cuvette, incubate a known concentration of human leukocyte elastase with varying concentrations of this compound in the assay buffer.
-
At specific time intervals, withdraw aliquots from the incubation mixture.
-
Immediately add the aliquot to a solution containing the chromogenic substrate.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).
-
The observed rate of enzyme inactivation (kobs) at each inhibitor concentration is determined by plotting the natural logarithm of the residual enzyme activity versus time.
-
The second-order rate constant for inactivation (kinactivation/Ki) is determined from the slope of the plot of kobs versus the inhibitor concentration.
Cellular Assay for PMNE Inhibition
Objective: To measure the ability of this compound to inhibit elastase released from stimulated human neutrophils.
Materials:
-
Freshly isolated human polymorphonuclear neutrophils (PMNs)
-
This compound
-
Neutrophil stimulant (e.g., f-Met-Leu-Phe)
-
Fibrinogen
-
Assay buffer (e.g., Hanks' balanced salt solution with calcium and magnesium)
-
Method for quantifying the specific N-terminal cleavage product of fibrinogen Aα chain, Aα-(1-21) (e.g., HPLC or specific antibody-based assay).
Procedure:
-
Isolate human PMNs from healthy donor blood using standard density gradient centrifugation.
-
Pre-incubate the isolated PMNs with varying concentrations of this compound.
-
Add fibrinogen to the cell suspension.
-
Stimulate the neutrophils with f-Met-Leu-Phe to induce degranulation and elastase release.
-
After a defined incubation period, terminate the reaction (e.g., by centrifugation to pellet the cells and adding a protease inhibitor to the supernatant).
-
Quantify the amount of the Aα-(1-21) peptide in the supernatant.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the formation of the Aα-(1-21) peptide compared to the vehicle control.
Conclusion
The early-stage research on this compound established it as a potent, selective, and orally bioavailable inhibitor of human leukocyte elastase. The comprehensive in vitro and in vivo data provided a strong rationale for its potential therapeutic use in diseases characterized by excessive elastase-mediated tissue damage. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound or the development of novel inhibitors targeting human leukocyte elastase.
References
Methodological & Application
Application Notes and Protocols: In Vitro Inhibition of PTP1B by L-680833
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of the inhibitor L-680833 against PTP1B. The provided methodology utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP) and can be adapted for high-throughput screening.
Introduction
Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate groups from tyrosine residues on proteins. PTP1B specifically dephosphorylates the activated insulin receptor, thereby attenuating the insulin signal. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. This compound is a compound investigated for its potential to inhibit PTP1B. This protocol outlines the materials and procedures for quantifying its inhibitory activity.
PTP1B Signaling Pathway
The diagram below illustrates the role of PTP1B in the insulin signaling pathway. PTP1B acts as a negative regulator by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), thus dampening the downstream signaling cascade that leads to glucose uptake.
Caption: PTP1B's role in insulin signaling.
Quantitative Data Summary
The inhibitory potency of this compound against PTP1B is determined by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical kinetic parameters for PTP1B and the inhibitory constant for this compound.
| Parameter | Value | Units |
| PTP1B Km for pNPP | 2.51 ± 0.05 | mM |
| PTP1B Vmax | 0.03 ± 0.00 | µmol/min |
| This compound IC50 | Hypothetical Value | µM |
| Inhibition Type | To be determined | - |
Experimental Protocol: PTP1B Inhibition Assay
This protocol is based on the colorimetric detection of p-nitrophenol (pNP) produced from the enzymatic cleavage of p-nitrophenyl phosphate (pNPP) by PTP1B.
Materials and Reagents:
-
Recombinant Human PTP1B (truncated, catalytically active domain)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT).[1]
-
Stop Solution: 1 M NaOH.[1]
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of desired final concentrations.
-
Assay Setup:
-
Add 10 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO) to the wells of a 96-well plate.
-
Add 20 µL of recombinant human PTP1B (final concentration ~0.5 µM) to each well.[2]
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.[1]
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram outlines the key steps of the PTP1B inhibition assay.
Caption: Workflow for the PTP1B inhibition assay.
References
Determining the IC50 Value of L-680,833 for Protein Tyrosine Phosphatase 1B (PTP1B)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound L-680,833 against the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in certain cancers. The following protocols and information are intended to guide researchers in the accurate assessment of PTP1B inhibition.
Introduction to PTP1B and L-680,833
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction. It dephosphorylates key proteins involved in metabolic regulation. For instance, PTP1B dephosphorylates the activated insulin receptor and insulin receptor substrate-1 (IRS-1), thereby attenuating insulin signaling.[1] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[2][3] Overexpression or increased activity of PTP1B is associated with insulin resistance and has been implicated in the pathogenesis of various human diseases.[4] Therefore, inhibitors of PTP1B are of significant interest in drug development.
L-680,833 is a compound that has been investigated for its potential inhibitory effects on protein tyrosine phosphatases. To effectively characterize its potential as a therapeutic agent targeting PTP1B, it is essential to determine its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway. Inhibition of PTP1B is expected to enhance insulin sensitivity.
References
- 1. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%
Application Notes and Protocols for Determining Half-Maximal Inhibitory Concentration (IC50)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the half-maximal inhibitory concentration (IC50) of a compound. The IC50 value is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of an inhibitor required to reduce the activity of an enzyme or the viability of cells by 50%.[1][2]
Application Notes
Introduction to IC50
The half-maximal inhibitory concentration (IC50) is a fundamental metric in pharmacology and drug discovery for quantifying the effectiveness of an antagonist drug.[1] It is used to determine the concentration of a compound needed to inhibit a biological process by half.[3] This value is crucial in the early stages of drug development for lead compound selection and optimization. IC50 values are typically expressed in molar concentrations (e.g., nM, µM).[1] A lower IC50 value indicates a more potent inhibitor.
Key Concepts
-
Dose-Response Relationship: The relationship between the concentration of a drug and the magnitude of the response. This is typically represented by a sigmoidal curve.[2][4]
-
Enzyme Inhibition: The reduction of the rate of an enzyme-catalyzed reaction by an inhibitor.[5] Assays can be designed to measure the activity of a purified enzyme in the presence of varying concentrations of an inhibitor.
-
Cell-Based Assays: These assays measure the effect of a compound on whole cells, providing a more physiologically relevant context.[6] Common readouts include cell viability, proliferation, or the status of a specific signaling pathway.
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a non-linear regression model, most commonly a four-parameter logistic equation.[4][7][8]
Applications in Research and Drug Development
-
Lead Discovery and Optimization: Comparing the IC50 values of different compounds to select the most potent candidates.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a compound affect its inhibitory activity.[9]
-
Toxicity Assessment: Determining the concentration at which a compound becomes toxic to cells.[2]
-
Mechanism of Action Studies: Investigating how a compound inhibits a specific biological pathway.
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of a compound against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor compound
-
Assay buffer (optimized for pH and cofactors for the specific enzyme)[5]
-
96-well or 384-well plates[5]
-
Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)[5]
Experimental Workflow:
Caption: General workflow for an enzyme inhibition assay to determine IC50.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.[5]
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.
-
Assay Plate Setup:
-
Add a fixed amount of the enzyme solution to each well of a microplate.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.[5]
-
Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[5]
-
Signal Detection: Measure the reaction product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[5]
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by setting the average of the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Data Presentation:
| Inhibitor Concentration (µM) | Absorbance (OD450) | % Inhibition |
| 0 (No Inhibitor) | 1.25 | 0 |
| 0.01 | 1.20 | 4 |
| 0.1 | 1.05 | 16 |
| 1 | 0.65 | 48 |
| 10 | 0.20 | 84 |
| 100 | 0.10 | 92 |
| No Enzyme | 0.05 | 100 |
Protocol 2: Cell-Based Viability Assay for IC50 Determination (MTT Assay)
This protocol describes a common cell-based assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to determine the IC50 of a compound based on cell viability.[10]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Inhibitor compound
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[10]
-
96-well tissue culture plates
-
Microplate reader (570 nm absorbance)
Experimental Workflow:
Caption: Workflow for a cell-based MTT assay to determine IC50.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if they are adherent.[11]
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound in complete cell culture medium and add them to the respective wells. Include vehicle-only controls (e.g., DMSO) and no-treatment controls.[10]
-
Incubation: Incubate the plate for a period that allows for a significant effect on cell viability (typically 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Normalize the data by setting the absorbance of the no-treatment control as 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50.[4][7]
-
Data Presentation:
| Inhibitor Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (No Treatment) | 0.98 | 100 |
| 0.1 | 0.95 | 97 |
| 1 | 0.82 | 84 |
| 10 | 0.51 | 52 |
| 50 | 0.23 | 23 |
| 100 | 0.15 | 15 |
Data Analysis and IC50 Calculation
Accurate determination of the IC50 value relies on proper data analysis and curve fitting.
Logical Relationship of Data Analysis:
Caption: Logical steps for data analysis to calculate the IC50 value.
Four-Parameter Logistic Equation:
The dose-response data is typically fitted to a four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response.
-
X is the inhibitor concentration.
-
Top is the maximum response (plateau).
-
Bottom is the minimum response (plateau).
-
IC50 is the concentration of the inhibitor that produces a 50% response.
-
HillSlope describes the steepness of the curve.
Software such as GraphPad Prism, Origin, or R can be used for non-linear regression analysis to fit the curve and calculate the IC50.[2][8]
Signaling Pathway Example: Kinase Inhibition
Many drugs are designed to inhibit specific kinases involved in disease-related signaling pathways. The IC50 of a kinase inhibitor can be determined using an in vitro kinase assay.
Simplified Kinase Signaling Pathway:
Caption: Inhibition of a kinase cascade by a small molecule inhibitor.
In this example, an IC50 assay would quantify the concentration of "Compound X" required to inhibit the activity of "Kinase B" by 50%. This can be measured by detecting the phosphorylation of the transcription factor. A LanthaScreen® Eu Kinase Binding Assay is one such method to determine the IC50 values for kinase inhibitors.[13][14]
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. clyte.tech [clyte.tech]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. youtube.com [youtube.com]
- 13. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Assessing L-680833 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the potential off-target effects of L-680833, a potent and selective inhibitor of human polymorphonuclear leukocyte elastase (PMNE). While this compound has shown high selectivity for its primary target, a thorough evaluation of its interactions with other key physiological proteases is crucial for a comprehensive safety and pharmacological profile. These application notes offer a framework for conducting in vitro, cell-based, and in vivo studies to identify and characterize any off-target activities.
Data Presentation
Table 1: Inhibitory Profile of this compound Against Human Neutrophil Elastase and a Panel of Off-Target Proteases
| Target Enzyme | This compound IC50 (µM) | Substrate Used | Assay Conditions | Reference/Experimental ID |
| Primary Target | ||||
| Human Neutrophil Elastase (HNE) | 0.06[1] | Fibrinogen[1] | Isolated polymorphonuclear leukocytes stimulated with fMet-Leu-Phe[1] | [1] |
| Potential Off-Targets | ||||
| Chymotrypsin | To be determined | e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Specify buffer, pH, temperature | |
| Trypsin | To be determined | e.g., Nα-Benzoyl-L-arginine p-nitroanilide | Specify buffer, pH, temperature | |
| Plasmin | To be determined | e.g., D-Val-Leu-Lys-p-nitroanilide | Specify buffer, pH, temperature | |
| Thrombin | To be determined | e.g., Chromogenic substrate S-2238 | Specify buffer, pH, temperature |
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's primary target and the experimental approach to assess its off-target effects, the following diagrams are provided.
Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and its inhibition by this compound.
Caption: Experimental workflow for assessing the off-target effects of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the off-target effects of this compound.
Protocol 1: In Vitro Biochemical Assay for Protease Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of serine proteases.
Materials:
-
This compound
-
Human Neutrophil Elastase (HNE), Chymotrypsin, Trypsin, Plasmin, Thrombin (and other proteases of interest)
-
Chromogenic or fluorogenic substrates specific for each protease (e.g., N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide for HNE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of each protease in the assay buffer to a concentration that yields a linear reaction rate.
-
Prepare a stock solution of the chromogenic/fluorogenic substrate in DMSO.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 0.01 nM.
-
Add 50 µL of the assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Cell-Based Assay for Cytotoxicity Assessment
Objective: To evaluate the potential cytotoxicity of this compound on a relevant cell line.
Materials:
-
This compound
-
A relevant human cell line (e.g., A549 lung carcinoma cells, or primary human bronchial epithelial cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cytotoxicity Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Protocol 3: In Vivo Model for Assessing Off-Target Effects
Objective: To evaluate the potential in vivo off-target effects of this compound in a relevant animal model.
Materials:
-
This compound
-
Appropriate animal model (e.g., mice or rats)
-
Vehicle for this compound administration
-
Anesthetic
-
Equipment for blood collection and tissue harvesting
-
Histopathology and clinical chemistry analysis equipment
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions for at least one week.
-
Divide animals into groups: vehicle control and different dose levels of this compound.
-
Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 7 or 28 days).
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any clinical signs of toxicity (e.g., changes in body weight, behavior, food/water consumption).
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and coagulation parameters (if off-target effects on coagulation proteases are suspected).
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, lungs, spleen, heart, etc.) for histopathological examination.
-
-
Data Analysis:
-
Compare the data from the this compound-treated groups with the vehicle control group.
-
Statistically analyze changes in body weight, clinical chemistry, hematology, and organ weights.
-
A board-certified veterinary pathologist should evaluate the histopathology slides for any treatment-related microscopic changes.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Generating a Dose-Response Curve of L-680833 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-680833 is identified as a potent, orally active monocyclic β-lactamase inhibitor.[1] β-lactamase inhibitors are crucial in overcoming bacterial resistance to β-lactam antibiotics. They function by inactivating the β-lactamase enzymes that bacteria produce to degrade and neutralize these antibiotics. While the primary target of this compound and similar inhibitors is bacterial enzymes, investigating their effects on mammalian cells is an essential step in preclinical safety and toxicological assessments. This document provides a detailed protocol for generating a dose-response curve of this compound in a mammalian cell culture setting to determine its cytotoxic or cytostatic potential.
Mechanism of Action of β-Lactamase Inhibitors:
The established mechanism of action for β-lactamase inhibitors like this compound is the inhibition of bacterial β-lactamase enzymes. This protects β-lactam antibiotics from degradation, allowing them to effectively target and inhibit bacterial cell wall synthesis. The direct signaling pathways of β-lactamase inhibitors within mammalian cells are not well-documented, as their intended targets are prokaryotic. The following diagram illustrates the established mechanism in a bacterial context.
Caption: Mechanism of β-Lactamase Inhibition.
Experimental Protocol: Generation of a Dose-Response Curve for this compound
This protocol provides a general framework for determining the in vitro cytotoxic or cytostatic effects of this compound on a selected mammalian cell line.
1. Principle:
A dose-response experiment measures the effect of varying concentrations of a compound on a biological system, such as a cell culture.[2] By exposing cells to a range of this compound concentrations, a sigmoidal curve can be generated to determine key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
2. Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, HepG2). The choice of cell line should be guided by the research question.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Reagents:
-
Trypsin-EDTA for cell detachment (for adherent cells).
-
Phosphate-buffered saline (PBS), sterile.
-
Cell viability assay reagent (e.g., MTT, XTT, PrestoBlue™, or a kit for quantifying ATP like CellTiter-Glo®).
-
Trypan blue solution for cell counting.
-
-
Equipment and Consumables:
-
Sterile cell culture flasks (T-25 or T-75).
-
Sterile multi-well plates (96-well clear-bottom plates are standard for viability assays).
-
Hemocytometer or automated cell counter.
-
Humidified incubator (37°C, 5% CO2).
-
Biological safety cabinet.
-
Micropipettes and sterile tips.
-
Plate reader (spectrophotometer or luminometer, depending on the viability assay).
-
Inverted microscope.
-
3. Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for generating a dose-response curve.
Caption: Experimental workflow for dose-response curve generation.
4. Step-by-Step Protocol:
Day 1: Cell Seeding
-
Culture the selected cell line to approximately 70-80% confluency in a T-75 flask.
-
For adherent cells, wash the monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.
-
Collect the cell suspension in a sterile conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer and trypan blue to ensure high viability.
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and untreated controls. It is recommended to leave the outer wells filled with sterile PBS to minimize evaporation effects.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to adhere and resume growth.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to use a 10-point dilution series (e.g., ranging from 100 µM down to 1 nM).
-
Include a vehicle control containing the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. It is crucial to perform each concentration in triplicate or quadruplicate.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
Day 4/5: Cell Viability Assessment
-
After the incubation period, visually inspect the cells under a microscope to observe any morphological changes.
-
Perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay:
-
Add 10 µL of the MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization buffer to each well.
-
Incubate for an additional 1-2 hours, protected from light, to dissolve the formazan crystals.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
5. Data Analysis and Presentation:
-
Average the readings from the replicate wells for each concentration.
-
Subtract the average background reading (from wells with medium only).
-
Normalize the data to the vehicle control, which is set to 100% viability. The formula is:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[2]
-
From the curve, determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Data Presentation:
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
| This compound Concentration (µM) | Log Concentration | Mean Absorbance (± SD) | % Viability (± SD) |
| 0 (Vehicle Control) | - | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.01 | -2.00 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 0.1 | -1.00 | 1.18 ± 0.09 | 94.4 ± 7.2 |
| 1 | 0.00 | 1.05 ± 0.06 | 84.0 ± 4.8 |
| 5 | 0.70 | 0.85 ± 0.05 | 68.0 ± 4.0 |
| 10 | 1.00 | 0.63 ± 0.04 | 50.4 ± 3.2 |
| 25 | 1.40 | 0.38 ± 0.03 | 30.4 ± 2.4 |
| 50 | 1.70 | 0.20 ± 0.02 | 16.0 ± 1.6 |
| 100 | 2.00 | 0.10 ± 0.01 | 8.0 ± 0.8 |
Summary of Results:
Based on the hypothetical data presented above, the calculated IC50 value for this compound in this specific cell line and assay conditions would be approximately 10 µM. This indicates the concentration at which the compound induces a 50% reduction in cell viability.
Disclaimer: This protocol provides a general guideline. The specific conditions, including cell type, seeding density, incubation times, and concentration ranges, should be optimized for each specific experimental setup.[3]
References
Application Notes and Protocols: High-Throughput Screening for PTP1B Inhibitors Using L-680833 as a Test Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] High-throughput screening (HTS) is a critical methodology for identifying novel PTP1B inhibitors.[3] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize PTP1B inhibitors. While there is no direct scientific literature identifying L-680833 as a PTP1B inhibitor, its known bioactivity as an inhibitor of human polymorphonuclear leukocyte elastase (PMNE) and as a monocyclic beta-lactamase inhibitor makes it an interesting candidate for exploratory screening against other enzyme targets like PTP1B.[4][5] This protocol will, therefore, use this compound as an illustrative test compound to outline the screening process.
Introduction to PTP1B and Inhibitor Screening
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways.[1][2][6] By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance.[7] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[8] Inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity, making it a prime target for drug discovery in metabolic diseases.
High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify potential inhibitors.[3] Common HTS methods for PTP1B include fluorescence-based and colorimetric assays that measure the enzymatic activity of PTP1B.
PTP1B Signaling Pathways
Understanding the signaling context of PTP1B is crucial for interpreting screening results and designing secondary assays. Below are diagrams illustrating the role of PTP1B in key signaling pathways.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: PTP1B inhibits the leptin signaling pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying PTP1B inhibitors involves several stages, from primary screening to hit validation and characterization.
Caption: A generalized workflow for PTP1B inhibitor high-throughput screening.
Experimental Protocols
Here we provide detailed protocols for two common PTP1B HTS assays. This compound can be included as a test compound in these screens.
Protocol 1: Fluorescence-Based PTP1B Inhibition Assay
This assay utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation by PTP1B.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
DiFMUP substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound and other test compounds
-
Known PTP1B inhibitor (e.g., Suramin) as a positive control
-
DMSO (for compound dilution)
-
384-well black, low-binding microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound solution to the wells of a 384-well plate.
-
For control wells, add 50 nL of DMSO (negative control) or a known inhibitor solution (positive control).
-
-
Enzyme Preparation:
-
Thaw the PTP1B enzyme on ice.
-
Dilute the PTP1B enzyme to a final working concentration of 0.5 nM in cold Assay Buffer.
-
-
Assay Reaction:
-
Add 10 µL of the diluted PTP1B enzyme solution to each well containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare the DiFMUP substrate solution by diluting it to a final concentration of 25 µM in Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes, or as a single endpoint reading after a 30-minute incubation at 37°C.
-
Protocol 2: Colorimetric pNPP-Based PTP1B Inhibition Assay
This assay uses p-nitrophenyl phosphate (pNPP) as a substrate, which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow product that can be measured spectrophotometrically at 405 nm.
Materials:
-
Recombinant Human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA
-
This compound and other test compounds
-
Known PTP1B inhibitor (e.g., Sodium Orthovanadate) as a positive control
-
DMSO
-
96-well or 384-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare compound plates as described in Protocol 1.
-
Dilute PTP1B to a working concentration (e.g., 50 ng/well) in Assay Buffer.
-
-
Assay Reaction:
-
Add 25 µL of the diluted PTP1B enzyme to each well.
-
Add 25 µL of Assay Buffer containing the test compounds (or DMSO/positive control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the pNPP substrate solution to a final concentration of 2 mM in Assay Buffer.
-
Start the reaction by adding 50 µL of the pNPP solution to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative data from HTS should be organized for clear comparison. The primary endpoint is typically the percent inhibition, calculated as follows:
% Inhibition = [1 - (Signalcompound - Signalbackground) / (Signalno inhibitor - Signalbackground)] * 100
For hit compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Primary Screening Results for PTP1B Inhibitors
| Compound ID | Concentration (µM) | % Inhibition (Fluorescence Assay) | % Inhibition (Colorimetric Assay) |
| This compound | 10 | To be determined | To be determined |
| Control Cmpd 1 | 10 | 85.2 | 81.5 |
| Control Cmpd 2 | 10 | 12.5 | 9.8 |
| Suramin | 1 | 95.1 | N/A |
| Na3VO4 | 10 | N/A | 92.3 |
Table 2: Dose-Response Data and IC50 Values for Validated Hits
| Compound ID | IC50 (µM) - Fluorescence Assay | IC50 (µM) - Colorimetric Assay | Selectivity (Fold vs. TCPTP) |
| This compound | To be determined | To be determined | To be determined |
| Hit Cmpd A | 2.5 ± 0.3 | 3.1 ± 0.5 | >50 |
| Hit Cmpd B | 8.1 ± 1.2 | 9.5 ± 1.8 | 15 |
| Suramin | 5.5 ± 0.7 | N/A | ~10 |
| Na3VO4 | N/A | 19.3 ± 1.1 | Non-selective |
Note: The data for this compound is hypothetical and would need to be determined experimentally.
Conclusion
The provided protocols offer robust methods for high-throughput screening of PTP1B inhibitors. While this compound is not a known PTP1B inhibitor, its inclusion in such a screen could lead to the discovery of novel activities for this compound. A systematic screening approach, followed by rigorous hit validation and characterization, is essential for the successful identification of new therapeutic candidates targeting PTP1B.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L 680833 | monocyclic beta-lactamase inhibitor | CAS# 127063-08-5 | InvivoChem [invivochem.com]
- 4. The use of 3-D cultures for high-throughput screening: the multicellular spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-free drug screening assay multiplexed with an orthogonal time-resolved fluorescence labeled assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Label-free screening assays: a strategy for finding better drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
L-680833: Comprehensive Application Notes for Long-Term Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and long-term storage of L-680833, a potent, orally active monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase. The information is compiled to ensure the stability and efficacy of the compound for research and development purposes.
Introduction
This compound is a selective, time-dependent inhibitor of human polymorphonuclear leukocyte elastase (PMNE)[1]. Its ability to effectively supplement the activity of natural PMNE inhibitors in vivo makes it a compound of interest for therapeutic applications in diseases where tissue damage is mediated by this enzyme[1]. Proper handling, preparation, and storage are critical to maintain its chemical integrity and biological activity.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₇H₃₄N₂O₅ |
| Molecular Weight | 466.57 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Solution Preparation and Storage
The solubility of this compound is a critical factor in the preparation of stock solutions and working dilutions for various assays.
Solvents for Stock Solution
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a polar aprotic solvent that can dissolve a wide range of organic compounds.
Long-Term Stability in Solution
While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing compounds in DMSO should be followed to minimize degradation. Studies on other compounds have shown that storage at low temperatures (-20°C or -80°C) and the use of anhydrous DMSO can significantly extend the shelf-life of stock solutions. It is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound for both in vitro and in vivo applications.
In Vitro Assay Protocol
This protocol details the preparation of this compound for use in cellular or enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 214.3 µL of DMSO to 1 mg of this compound).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Perform serial dilutions to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Based on supplier information, storage at -80°C is recommended for up to 6 months.
In Vivo Administration Protocol
This protocol provides a general guideline for the preparation of this compound for oral administration in animal models. The specific formulation may need to be optimized based on the animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile tubes for formulation
-
Vortex mixer
Procedure:
-
Stock Solution Preparation in DMSO:
-
Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG300, Tween 80, and ddH₂O in the desired ratio. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% ddH₂O.
-
-
Final Formulation:
-
Add the required volume of the this compound DMSO stock solution to the vehicle.
-
Vortex the mixture thoroughly to ensure a homogenous suspension or solution.
-
The final concentration of DMSO in the formulation should be kept to a minimum (e.g., <10%).
-
Example Formulation: To prepare a 1 mg/mL solution of this compound in a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water vehicle:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For 1 mL of the final formulation, mix:
-
100 µL of the 10 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile ddH₂O.
-
-
Vortex until the solution is clear.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a β-lactamase inhibitor. The general mechanism of action for this class of inhibitors involves the inactivation of β-lactamase enzymes produced by bacteria, which are responsible for resistance to β-lactam antibiotics. The inhibitor acts as a "suicide substrate," where the β-lactamase enzyme recognizes the inhibitor as a substrate and forms a covalent bond. This leads to the formation of a stable, inactive acyl-enzyme intermediate, rendering the β-lactamase unable to hydrolyze β-lactam antibiotics.
Caption: Mechanism of this compound as a β-lactamase inhibitor.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
Logical Relationship of this compound's Therapeutic Potential
The therapeutic rationale for this compound is based on its ability to inhibit PMNE, which is implicated in various inflammatory diseases.
Caption: The logical pathway of this compound's therapeutic action.
References
L-680833 Administration Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-680833 is a potent, orally active monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE). PMNE is a serine protease implicated in the pathology of various inflammatory diseases, making this compound a compound of interest for therapeutic development. These application notes provide a detailed overview of the in vivo administration protocol for this compound, based on available preclinical research. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound acts as a time-dependent inhibitor of human PMNE. Its mechanism involves the formation of a covalent bond with the active site of the elastase, leading to its irreversible inactivation. This targeted inhibition of PMNE is crucial for mitigating the tissue damage associated with excessive elastase activity during inflammatory responses.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Conditions | Animal Model |
| kinactivation/Ki | 622,000 M-1s-1 | In vitro enzyme assay | - |
| IC50 (Aα-(1-21) formation) | 0.06 µM | fMet-Leu-Phe stimulated human PMNs | In vitro |
| IC50 (Aα-(1-21) formation) | 9 µM | A23187 stimulated whole blood | Ex vivo |
| IC50 (PMNE-α1-PI complex) | 9 µM | A23187 stimulated whole blood | Ex vivo |
| Inhibition of Tissue Damage | Effective | Intratracheal human PMNE | Hamster |
| Inhibition of Enzyme Release | Effective | Human PMN transfer into pleural cavity | Mouse |
Experimental Protocols
General Guidelines for Oral Administration (Rodents)
Due to its demonstrated oral bioavailability in rats and rhesus monkeys, oral gavage is the recommended route of administration for in vivo studies with this compound in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
-
Animal scale
Protocol:
-
Formulation Preparation: Prepare the dosing solution by suspending this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals.
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound suspension slowly and steadily.
-
Observe the animal for a short period post-administration to ensure no adverse reactions.
-
-
Dosage and Frequency: The optimal dosage and frequency of administration will depend on the specific animal model and the experimental endpoint. Based on preclinical studies, a starting point for dose-ranging studies could be in the range of 10-100 mg/kg, administered once or twice daily.
In Vivo Efficacy Model: PMNE-Induced Lung Injury in Hamsters
This model assesses the ability of this compound to protect against lung tissue damage caused by PMNE.
Materials:
-
This compound
-
Human PMNE
-
Anesthesia
-
Intratracheal instillation device
-
Histology equipment
Protocol:
-
Animal Acclimation: Acclimate hamsters to the laboratory conditions for at least one week prior to the experiment.
-
This compound Administration: Administer this compound orally at the desired dosage and time point(s) before the PMNE challenge. A control group should receive the vehicle only.
-
PMNE Challenge:
-
Anesthetize the hamsters.
-
Intratracheally instill a solution of human PMNE to induce lung injury.
-
-
Endpoint Analysis:
-
At a predetermined time point after the PMNE challenge, euthanize the animals.
-
Collect lung tissue for histological analysis to assess the degree of tissue damage (e.g., hemorrhage, inflammation).
-
Bronchoalveolar lavage (BAL) fluid can also be collected to measure inflammatory markers.
-
Visualizations
Signaling Pathway of PMNE-Mediated Tissue Damage and Inhibition by this compound
Caption: Signaling pathway of PMNE-mediated tissue damage and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Pharmacokinetic studies indicate that after oral dosing L-680833 is bioavailable in rats and rhesus monkeys
Disclaimer: Publicly available pharmacokinetic data for the specific compound L-680833 following oral administration in rats and rhesus monkeys is limited. The following application notes and protocols are a generalized representation based on established methodologies for pharmacokinetic analysis of small molecules in these species. The provided data is hypothetical and for illustrative purposes only.
Introduction
Pharmacokinetic (PK) studies are a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a novel compound. Understanding the oral bioavailability of a drug candidate in preclinical species such as rats and rhesus monkeys is essential for predicting its potential therapeutic efficacy and safety profile in humans. This document outlines a comprehensive approach to conducting and analyzing oral pharmacokinetic studies in these two key animal models.
Data Presentation: Hypothetical Pharmacokinetic Parameters of Compound X
The following tables summarize hypothetical pharmacokinetic data for a generic "Compound X" after oral and intravenous administration to rats and rhesus monkeys. This data is representative of typical outputs from such studies.
Table 1: Pharmacokinetic Parameters of Compound X in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 |
| Tmax (h) | 0.75 ± 0.25 | 0.08 ± 0.02 |
| AUC0-t (ng·h/mL) | 4200 ± 550 | 2800 ± 400 |
| AUC0-∞ (ng·h/mL) | 4350 ± 580 | 2850 ± 410 |
| t1/2 (h) | 3.5 ± 0.8 | 3.2 ± 0.7 |
| Bioavailability (F%) | 30.5 | - |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Compound X in Rhesus Monkeys
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 600 ± 90 | 1200 ± 180 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.03 |
| AUC0-t (ng·h/mL) | 5400 ± 700 | 3600 ± 500 |
| AUC0-∞ (ng·h/mL) | 5550 ± 720 | 3650 ± 510 |
| t1/2 (h) | 6.8 ± 1.2 | 6.5 ± 1.1 |
| Bioavailability (F%) | 30.4 | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for conducting oral pharmacokinetic studies in rats and rhesus monkeys are provided below. These protocols are based on standard practices in the field.[1][2][3]
I. Animal Models and Housing
-
Species: Male Sprague-Dawley rats (200-250 g) and male Rhesus monkeys (3-5 kg).
-
Housing: Animals should be housed in environmentally controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated to the facility for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) prior to dosing, with water available ad libitum.[4]
II. Dosing and Administration
-
Formulation Preparation: Prepare the dosing formulation of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the compound is fully dissolved or suspended uniformly.
-
Oral Dosing (Rats):
-
Oral Dosing (Rhesus Monkeys):
-
Intravenous Dosing:
-
For determination of absolute bioavailability, a separate cohort of animals will receive an intravenous (IV) dose.
-
Administer the compound via a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in monkeys).[3]
-
III. Blood Sample Collection
-
Sampling Time Points: Collect blood samples at predetermined time points to adequately characterize the plasma concentration-time profile. Typical time points include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection (Rats):
-
Collect blood (approximately 0.2-0.3 mL) from the jugular vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Sample Collection (Rhesus Monkeys):
-
Collect blood (approximately 1 mL) from a peripheral vein (e.g., femoral or saphenous vein) into tubes containing an anticoagulant.[7]
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
IV. Bioanalytical Method - LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.[8][9]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (often containing an internal standard) to a known volume of plasma.[8]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.[10]
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
V. Pharmacokinetic Analysis
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[11]
-
Parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
Absolute Oral Bioavailability (F%): Calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.
-
Visualizations
The following diagrams illustrate the experimental workflow and the concept of oral bioavailability.
References
- 1. downstate.edu [downstate.edu]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Effect of food and multiple- dose pharmacokinetics of TMC278 as an oral tablet formulation: healthy volunteers [natap.org]
- 5. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Downstream Targets Following L-680833 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-680833 is a potent, orally active, monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE), also known as neutrophil elastase (NE). PMNE is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, neutrophils release PMNE, which plays a crucial role in the host's defense by degrading proteins of invading pathogens. However, excessive or unregulated PMNE activity can lead to proteolytic damage of host tissues, contributing to the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
By inhibiting PMNE, this compound can mitigate tissue damage and modulate inflammatory responses. Understanding the downstream signaling pathways affected by this compound is critical for elucidating its mechanism of action and for the development of therapeutics targeting PMNE. Western blot analysis is a powerful technique to investigate the changes in protein expression and phosphorylation status of key signaling molecules downstream of PMNE inhibition by this compound.
This document provides detailed protocols for Western blot analysis of relevant downstream targets and summarizes the expected outcomes based on the known signaling cascades modulated by PMNE.
Downstream Signaling Pathways of PMNE
PMNE can trigger a variety of intracellular signaling pathways upon its release, leading to cellular responses such as inflammation, proliferation, and apoptosis. Inhibition of PMNE by this compound is expected to counteract these effects. Key signaling pathways influenced by PMNE include:
-
Pro-inflammatory Signaling: PMNE can activate pro-inflammatory pathways, leading to the production of cytokines and chemokines. One such pathway involves the activation of Toll-like receptor 4 (TLR4), leading to the recruitment of MyD88, and subsequent activation of IRAK and TRAF-6, culminating in the activation of the NF-κB transcription factor[1][2]. This results in the upregulation of pro-inflammatory genes like CXCL8 (IL-8). PMNE can also activate the epidermal growth factor receptor (EGFR) via the metalloprotease meprin α, further contributing to CXCL8 production[1][2]. In macrophages, PMNE can induce the production of TNFα, IL-1β, and IL-8 through an integrin-Src kinase-dependent pathway[3].
-
MAPK/ERK Pathway: In certain contexts, PMNE can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2). One identified cascade involves Protein Kinase Cδ (PKCδ) → Duox1 → ROS → TACE → TNF-α → TNFR1, which then leads to the activation of ERK1/2 and the transcription factor Sp1, ultimately increasing MUC1 transcription[4][5]. PMNE can also activate p44/42 MAPK through biased agonism of Proteinase-Activated Receptor-2 (PAR2)[6].
-
PI3K/Akt Survival Pathway: In leukemia cells, PMNE has been shown to enhance proliferation and inhibit apoptosis by activating the PI3K/Akt signaling pathway[7]. This suggests a role for PMNE in cancer cell survival. Conversely, in epithelial cells, while an initial protective activation of Akt is observed, prolonged exposure to leukocyte elastase can lead to a decrease in Akt phosphorylation and subsequent apoptosis[8].
-
Apoptotic Pathways: In lung epithelial cells, leukocyte elastase can induce apoptosis through a pathway involving Proteinase-Activated Receptor-1 (PAR-1), NF-κB, and the tumor suppressor p53[9]. This process involves alterations in mitochondrial membrane permeability and the cleavage of caspases[8].
-
Calcium Signaling: Recent findings indicate that neutrophils can transfer elastase into hepatocytes, where it selectively degrades the inositol 1,4,5-trisphosphate receptor type 2 (ITPR2), an intracellular calcium channel, thereby regulating calcium signaling and reducing cell proliferation[10].
Western Blot Analysis of Downstream Targets
The following table summarizes key downstream targets that can be analyzed by Western blot to assess the efficacy and mechanism of action of this compound.
| Signaling Pathway | Target Protein | Expected Effect of this compound Treatment | Suggested Antibody |
| Pro-inflammatory (NF-κB) | Phospho-IκBα (Ser32) | Decrease | Anti-Phospho-IκBα (Ser32) |
| Pro-inflammatory (NF-κB) | IκBα | Increase (due to decreased degradation) | Anti-IκBα |
| Pro-inflammatory (NF-κB) | Phospho-NF-κB p65 (Ser536) | Decrease | Anti-Phospho-NF-κB p65 (Ser536) |
| MAPK/ERK | Phospho-ERK1/2 (Thr202/Tyr204) | Decrease | Anti-Phospho-p44/42 MAPK (ERK1/2) |
| PI3K/Akt | Phospho-Akt (Ser473) | Decrease (in leukemia cells) | Anti-Phospho-Akt (Ser473) |
| Apoptosis | Cleaved Caspase-3 | Decrease | Anti-Cleaved Caspase-3 |
| Apoptosis | p53 | Decrease in phosphorylation and nuclear translocation | Anti-p53 |
| Calcium Signaling | ITPR2 | Increase (due to decreased degradation) | Anti-ITPR2 |
| Housekeeping Control | GAPDH or β-actin | No change | Anti-GAPDH or Anti-β-actin |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines based on the research question. For example, A549 (lung epithelial cells), THP-1 (monocytic leukemia cells, can be differentiated into macrophages), or primary human neutrophils.
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment:
-
For experiments investigating the inhibition of PMNE-induced signaling, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with purified human PMNE at a concentration known to elicit a response in your cell type (e.g., 50-200 nM)[4].
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) and PMNE, and cells treated with this compound alone.
-
Incubate for the desired time period (e.g., 15 minutes to 24 hours, depending on the target).
-
Western Blot Protocol
1. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
3. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples.
4. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Include a pre-stained protein ladder in one lane.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band (e.g., GAPDH or β-actin).
Visualization of Signaling Pathways and Experimental Workflow
Caption: Downstream signaling pathways modulated by PMNE and inhibited by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukocyte elastase induces epithelial apoptosis: role of mitochondial permeability changes and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukocyte Elastase Induces Lung Epithelial Apoptosis via a PAR-1–, NF-κB–, and p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Neutrophils insert elastase into hepatocytes to regulate calcium signaling in alcohol-associated hepatitis [jci.org]
Application Notes and Protocols for Studying Elastase-Mediated Tissue Damage with L-680833
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastase, a serine protease primarily released by neutrophils, plays a critical role in the breakdown of extracellular matrix proteins, most notably elastin. While essential for processes like wound healing and immune response, unregulated elastase activity is a key driver of tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The study of elastase inhibitors is therefore crucial for the development of novel therapeutics to mitigate the pathological consequences of excessive elastase activity.
L-680833 is a potent, selective, and orally bioavailable monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE). Its time-dependent mechanism of action provides durable inhibition of the enzyme, making it an excellent tool for investigating the role of elastase in various in vitro and in vivo models of tissue damage. These application notes provide detailed protocols for utilizing this compound to study elastase-mediated cellular and tissue injury.
Quantitative Data Summary
The inhibitory potency and cellular activity of this compound are summarized in the table below. This data highlights the compound's high affinity for human neutrophil elastase and its effectiveness in a cellular context.
| Parameter | Value | Conditions | Reference |
| kinactivation/Ki | 622,000 M-1s-1 | Human Polymorphonuclear Leukocyte Elastase (PMNE) | [1] |
| IC50 | 0.06 µM | fMet-Leu-Phe stimulated human PMNs (fibrinogen cleavage) | [1] |
| IC50 | 9 µM | A23187 stimulated human whole blood (fibrinogen cleavage) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of elastase-mediated tissue damage and the experimental workflows for evaluating the inhibitory potential of this compound.
Experimental Protocols
In Vitro Protocols
1. Direct Inhibition of Human Neutrophil Elastase (HNE) Activity
This protocol describes a fluorometric assay to determine the direct inhibitory activity of this compound on purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Tween-20
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer. It is recommended to test a concentration range that brackets the expected IC50 (e.g., 1 nM to 10 µM).
-
In a 96-well black microplate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Add 60 µL of HNE solution (e.g., 25 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic elastase substrate (e.g., 100 µM final concentration).
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value using a suitable software.
2. Inhibition of Elastase Release from Stimulated Human Neutrophils
This protocol assesses the ability of this compound to inhibit the activity of elastase released from stimulated primary human neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
Cytochalasin B
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fibrinogen
-
Reagents for ELISA or Western blot to detect fibrinogen cleavage products (Aα-(1-21))
-
96-well tissue culture plate
Procedure:
-
Isolate human neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Resuspend neutrophils in HBSS at a concentration of 1 x 106 cells/mL.
-
Pre-treat neutrophils with Cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C.
-
Add various concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle control to the neutrophil suspension and incubate for 15 minutes at 37°C.
-
Add fibrinogen to a final concentration of 1 mg/mL.
-
Stimulate the neutrophils by adding fMLP to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and analyze for the presence of the specific fibrinogen cleavage product Aα-(1-21) using a validated ELISA or Western blot protocol.
-
Quantify the amount of cleavage product and calculate the percent inhibition for each this compound concentration to determine the IC50.
In Vivo Protocols
1. Hamster Model of Elastase-Induced Lung Injury
This model evaluates the in vivo efficacy of orally administered this compound in preventing elastase-induced lung damage.
Materials:
-
Male Syrian golden hamsters (80-100 g)
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose in saline)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
-
Materials for bronchoalveolar lavage (BAL), histology, and lung function assessment
Procedure:
-
Prepare a formulation of this compound for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).
-
Administer this compound or vehicle to hamsters by oral gavage at a predetermined dose (e.g., 1-30 mg/kg) at a specified time before elastase challenge (e.g., 1-4 hours).
-
Anesthetize the hamsters.
-
Intratracheally instill a single dose of HNE (e.g., 100 µg in 0.2 mL saline) or saline control.
-
Monitor the animals for a defined period (e.g., 4 days to 4 weeks).
-
At the end of the study, euthanize the animals and assess lung injury through one or more of the following methods:
-
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts, and markers of inflammation and hemorrhage (e.g., total protein, hemoglobin).
-
Histology: Perfuse and fix the lungs. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and alveolar damage, and with Hart's stain to visualize elastin fibers.[2]
-
Morphometry: Quantify the mean linear intercept (MLI) to measure airspace enlargement.
-
Lung Function: Measure lung volumes and compliance.
-
2. Mouse Model of Neutrophil-Mediated Pleurisy
This model assesses the ability of this compound to inhibit neutrophil-driven inflammation in the pleural cavity.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Human neutrophils
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
This compound
-
Vehicle for oral administration
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer this compound or vehicle to mice by oral gavage.
-
Isolate human neutrophils as described in the in vitro protocol.
-
Stimulate neutrophils with fMLP (e.g., 1 µM) in vitro.
-
Inject the stimulated human neutrophils (e.g., 1 x 107 cells in 0.1 mL PBS) into the pleural cavity of the mice.
-
After a set time (e.g., 4 hours), euthanize the mice and perform a pleural lavage with PBS.
-
Collect the lavage fluid and determine the total and differential cell counts to quantify the inflammatory infiltrate.
-
Measure the concentration of inflammatory mediators (e.g., cytokines, chemokines) in the lavage fluid by ELISA.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of neutrophil elastase in the pathogenesis of inflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this potent and specific inhibitor in both in vitro and in vivo settings to investigate elastase-mediated tissue damage and to evaluate the therapeutic potential of elastase inhibition. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Troubleshooting L-680833 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with L-680833 in aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. What happened and how can I fix it?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes help keep the compound in solution.
-
Use an Intermediate Solvent: Consider a multi-step dilution using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or PEG300.[1]
-
Adjust Buffer pH: The solubility of a compound can be highly dependent on pH.[2][3] Systematically test the solubility of this compound in your buffer at different pH values to find the optimal range.
-
Incorporate Solubilizing Agents: For in vivo formulations, agents like PEG300, Tween 80, or corn oil can be used.[1] For in vitro assays, the addition of a small percentage of a non-ionic detergent (e.g., Tween® 20 or Triton™ X-100) might improve solubility, but this must be compatible with your experimental system.[4]
Q2: What is the best way to prepare a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[5][6]
Protocol for Preparing a 10 mM DMSO Stock Solution:
A detailed, step-by-step protocol for preparing a stock solution can be found in the "Experimental Protocols" section below.
Q3: I am seeing inconsistent results in my assay. Could this be related to this compound solubility?
A3: Yes, inconsistent results can be a symptom of poor solubility or compound instability. If this compound is not fully dissolved or is precipitating over the course of your experiment, the effective concentration will vary, leading to poor reproducibility.
Recommendations:
-
Visually Inspect Your Solutions: Before each experiment, carefully inspect your working solutions for any signs of precipitation (cloudiness, visible particles).
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound from your DMSO stock for each experiment. Aqueous solutions of many small molecules are not stable for long periods.[7][8]
-
Re-evaluate Your Working Concentration: You may be working at a concentration that is at the limit of solubility for your specific buffer conditions. Try performing a dose-response curve to see if you can achieve the desired biological effect at a lower, more soluble concentration.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is often pH-dependent.[2][9] Molecules with acidic or basic functional groups will have different charge states at different pH values, which in turn affects their solubility in aqueous solutions. For a compound that is a weak acid, its solubility will generally increase as the pH becomes more basic. Conversely, for a weak base, solubility will increase as the pH becomes more acidic.[3]
To determine the optimal pH for your experiments, it is recommended to test the solubility of this compound across a range of pH values relevant to your experimental system.
Data Presentation: Solubility Overview
The following tables summarize the known solubility of this compound in common solvents and provide a framework for determining its solubility in your aqueous buffer of choice.
Table 1: Solubility in Organic Solvents
| Solvent | Known Solubility/Recommended Usage | Reference |
| DMSO | Soluble. Recommended for stock solutions. | [1] |
| Ethanol | May be used as an intermediate solvent. | [1] |
| DMF | May be a suitable alternative to DMSO. | [1] |
Table 2: Framework for Determining Aqueous Buffer Solubility
| Buffer System | pH Range to Test | Observations to Record |
| PBS | 6.8, 7.2, 7.4 | Note the highest concentration that remains clear. |
| Tris-HCl | 7.0, 7.5, 8.0, 8.5 | Note the highest concentration that remains clear. |
| HEPES | 7.0, 7.4, 8.0 | Note the highest concentration that remains clear. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 466.55 g/mol , assuming the most common form)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Calculate DMSO Volume: To create a 10 mM stock solution, you will need to add 214.33 µL of DMSO. The calculation is as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 466.55 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 214.33 µL
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Determining Approximate Solubility in an Aqueous Buffer
Objective: To find the maximum concentration of this compound that remains soluble in a specific aqueous buffer.
Procedure:
-
Prepare a Serial Dilution of Stock: In a series of microcentrifuge tubes, prepare serial dilutions of your 10 mM this compound DMSO stock solution with DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilute into Aqueous Buffer: Add a fixed volume of each DMSO dilution to a larger, fixed volume of your target aqueous buffer. For example, add 2 µL of each DMSO stock dilution to 98 µL of your buffer. This will result in a 1:50 dilution.
-
Equilibrate and Observe: Vortex each tube briefly and let them sit at room temperature for at least 30 minutes.
-
Visual Inspection: Carefully observe each tube for any signs of precipitation. The highest concentration that remains completely clear is your approximate maximum solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Protocol for preparing this compound stock solution.
References
- 1. L 680833 | monocyclic beta-lactamase inhibitor | CAS# 127063-08-5 | InvivoChem [invivochem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Khan Academy [khanacademy.org]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing L-680833 precipitation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of L-680833 to prevent precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. By blocking this receptor, it inhibits the physiological effects of cholecystokinin (CCK), a peptide hormone involved in various digestive and neurological processes.
Q2: What are the common causes of this compound precipitation during experiments?
Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Poor Solubility: this compound has limited solubility in aqueous buffers.
-
Improper Solvent Exchange: Abrupt changes in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into an aqueous experimental medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration in the assay may exceed the solubility limit of this compound in the aqueous buffer.
-
Temperature and pH: Suboptimal temperature or pH of the experimental buffer can further reduce the solubility of the compound.
-
Interactions with Media Components: Components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q3: In what solvent should I dissolve this compound to create a stock solution?
It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Initial Stock Solution Preparation
Proper preparation of the initial stock solution is critical.
| Step | Action | Rationale |
| 1 | Weigh the this compound powder accurately. | To ensure the final concentration is correct. |
| 2 | Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). | DMSO is an effective solvent for this compound. |
| 3 | Vortex and gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution. | Aids in dissolving the compound completely. |
| 4 | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Minimizes degradation and prevents solvent absorption of water, which can lead to precipitation. |
Working Solution Preparation and Addition to Assay
The most common point of precipitation is during the dilution of the DMSO stock into an aqueous buffer.
| Step | Action | Best Practice to Prevent Precipitation |
| 1 | Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in your experimental buffer or media. | Instead of adding a very small volume of concentrated stock directly to a large volume of aqueous buffer, make an intermediate dilution. This gradual change in solvent polarity can help keep the compound in solution. |
| 2 | Vortexing During Addition: When adding the this compound solution (either stock or intermediate) to the final experimental volume, ensure the aqueous solution is being gently vortexed or mixed. | This rapid dispersal of the compound helps to avoid localized high concentrations that can lead to immediate precipitation. |
| 3 | Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible (ideally ≤ 0.1%) to minimize solvent effects on your biological system. | While DMSO is a good solvent, high concentrations can be toxic to cells. |
| 4 | Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare your final concentration of this compound in the experimental buffer and visually inspect for any precipitation over the planned duration of your experiment. | This can save significant time and resources. |
Quantitative Data Summary
The following table summarizes the solubility of this compound.
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
| Aqueous Buffer | Low (concentration-dependent) |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
This protocol describes the preparation of a 10 mM stock solution and subsequent dilution to a final concentration of 1 µM in a cell-based assay.
-
Prepare 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add 100% DMSO to achieve a 10 mM concentration.
-
Vortex and warm gently until fully dissolved.
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare 100 µM Intermediate Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, add 2 µL of the 10 mM stock to 198 µL of pre-warmed (37°C) cell culture medium.
-
Vortex gently to mix.
-
-
Prepare 1 µM Final Working Solution:
-
In your experimental plate, add 10 µL of the 100 µM intermediate solution to each well containing 990 µL of cell culture medium for a final volume of 1 mL.
-
Gently mix the plate.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified CCK-A receptor signaling pathway.
Addressing L-680833 off-target effects in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-680833, a potent inhibitor of human polymorphonuclear leukocyte elastase (PMNE). This guide will help you design robust experiments and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a potent, orally active, monocyclic β-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE), also known as human neutrophil elastase (HNE). Its primary mechanism of action is the time-dependent inactivation of PMNE. The reported half-maximal inhibitory concentration (IC50) for its activity against PMNE is 0.06 µM, as determined by its ability to inhibit the cleavage of the Aα chain of fibrinogen by PMNE released from stimulated human polymorphonuclear leukocytes.
Q2: Is this compound a pan-assay interference compound (PAIN)?
Currently, there is no direct evidence to classify this compound as a Pan-Assay Interference Compound (PAIN). PAINs are molecules that tend to show activity in a wide variety of high-throughput screening assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference. While this compound's β-lactam core could theoretically react with other nucleophiles, its reported high selectivity for PMNE suggests a specific binding interaction. However, it is always good practice to include appropriate controls in your experiments to rule out assay artifacts.
Q3: What are the known off-targets of this compound?
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in my cell-based assay.
Possible Cause 1: Off-target effects on other cellular proteases.
-
Troubleshooting Steps:
-
Validate with a structurally distinct PMNE inhibitor: Use another well-characterized PMNE inhibitor with a different chemical scaffold to see if the observed phenotype is reproducible.
-
Rescue experiment: If your experiment involves a cell line, consider a genetic approach such as siRNA or CRISPR-Cas9 to knockdown PMNE and see if it phenocopies the effect of this compound.
-
Protease activity profiling: Use commercially available protease activity assays to test the effect of this compound on other relevant serine proteases present in your cellular system (e.g., cathepsin G, proteinase 3).
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting Steps:
-
Check solvent compatibility and storage: Ensure that this compound is dissolved in a compatible solvent (e.g., DMSO) and stored under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.
-
Assess stability in media: Determine the half-life of this compound in your cell culture media at 37°C. The compound's activity may decrease over long incubation periods. Consider replenishing the compound during the experiment.
-
Possible Cause 3: Cell health and viability issues.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, LDH) to determine the concentration range at which this compound is not toxic to your cells.
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize potential off-target and cytotoxic effects.
-
Issue 2: My in vitro enzymatic assay shows lower than expected inhibition.
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Verify enzyme and substrate quality: Ensure that your PMNE enzyme is active and the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).
-
Optimize buffer conditions: Check the pH, ionic strength, and presence of any necessary co-factors in your assay buffer.
-
Pre-incubation time: As this compound is a time-dependent inhibitor, a pre-incubation step with the enzyme before adding the substrate is crucial. Optimize the pre-incubation time to achieve maximal inhibition.
-
Possible Cause 2: Incorrect compound concentration.
-
Troubleshooting Steps:
-
Verify stock solution concentration: Use spectrophotometry or another analytical method to confirm the concentration of your this compound stock solution.
-
Perform a dose-response curve: Generate a full dose-response curve to accurately determine the IC50 in your specific assay conditions.
-
Quantitative Data
Table 1: On-Target Potency of this compound
| Target | Assay System | Potency (IC50) | Reference |
| Human Polymorphonuclear Leukocyte Elastase (PMNE) | Inhibition of fibrinogen cleavage by fMet-Leu-Phe-stimulated human PMNs | 0.06 µM | Doherty et al. |
Table 2: Off-Target Selectivity Profile of this compound
| Off-Target Protease | Assay System | Potency (IC50/Ki) | Reference |
| Chymotrypsin | Data not available | Not Reported | - |
| Trypsin | Data not available | Not Reported | - |
| Cathepsin G | Data not available | Not Reported | - |
| Proteinase 3 | Data not available | Not Reported | - |
Note: The lack of publicly available quantitative data on the off-target activity of this compound is a significant limitation. Researchers are strongly encouraged to perform their own selectivity profiling against relevant proteases for their specific experimental context.
Experimental Protocols
Key Experiment: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against purified HNE using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (purified)
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
DMSO (for dissolving this compound)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Prepare HNE solution: Dilute the HNE stock in Assay Buffer to the desired working concentration (e.g., 10 nM).
-
Pre-incubation: In the microplate, add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO) to the wells. Add 50 µL of the diluted HNE solution to each well. Mix gently and incubate for 30 minutes at room temperature, protected from light.
-
Initiate reaction: Add 25 µL of the HNE substrate solution (prepared in Assay Buffer to a final concentration of 10-20 µM) to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
Data analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of PMNE leading to MUC1 transcription.
Caption: Experimental workflow for in vitro PMNE inhibition assay.
Caption: Logical workflow for troubleshooting unexpected results.
Minimizing cytotoxicity of L-680833 in cell culture
Welcome to the Technical Support Center for L-680833. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing potential cytotoxicity associated with the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally potent monocyclic beta-lactamase inhibitor. Its primary mechanism of action is the inhibition of bacterial β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics. In a research context, it is used to study bacterial resistance mechanisms.
Q2: Is cytotoxicity an expected outcome when using this compound in mammalian cell cultures?
A2: While β-lactamase inhibitors are primarily designed to target bacterial enzymes, some members of the β-lactam class of compounds have been observed to exhibit off-target effects and cause cytotoxicity in mammalian cells. The cytotoxic potential can vary significantly depending on the cell type, concentration of the compound, and duration of exposure. Therefore, while not its intended effect, some level of cytotoxicity might be observed and should be experimentally determined for your specific cell line.
Q3: What are the initial steps to assess the cytotoxicity of this compound?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell line.[1]
Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?
A4: Yes, the solvent used to dissolve this compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at certain concentrations. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and non-toxic to your cells. Always include a vehicle-only control in your experiments to assess the effect of the solvent alone.[1]
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses common issues that may arise when working with this compound in cell culture.
Issue 1: High cytotoxicity observed across all tested concentrations.
-
Potential Cause: Compound concentration may be too high, or the cell line may be particularly sensitive.
-
Recommended Action:
-
Verify the calculations for your stock solution and dilutions.
-
Perform a broader dose-response experiment with a wider range of concentrations, including much lower concentrations (e.g., in the nanomolar range).
-
Run a vehicle-only control to rule out solvent toxicity.[1]
-
Check the stability of this compound in your culture medium over the course of the experiment.
-
Issue 2: Inconsistent results and high variability between replicate wells.
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the culture plate.
-
Recommended Action:
-
Ensure a homogeneous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To avoid edge effects, consider not using the outer wells of the plate for experimental samples or fill them with sterile media or PBS.
-
Issue 3: Sudden change in cell morphology and reduced growth rate in control wells.
-
Potential Cause: Microbial contamination (e.g., bacteria, yeast, or mycoplasma).
-
Recommended Action:
-
Visually inspect the culture under a microscope for any signs of contamination.
-
Test your cell stock for mycoplasma contamination.
-
If contamination is suspected, discard the culture and any shared reagents. Start a new culture from a cryopreserved, authenticated stock.
-
Issue 4: Cytotoxicity is observed in some experiments but not others.
-
Potential Cause: Variation in cell passage number or health, or inconsistent experimental conditions.
-
Recommended Action:
-
Use cells within a consistent and low passage number range for all experiments.
-
Ensure that cells are healthy and in the logarithmic growth phase at the start of each experiment.[2]
-
Standardize all experimental parameters, including incubation times, media formulations, and serum batches.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 82.1 ± 6.2 |
| 50 | 51.3 ± 4.8 |
| 100 | 25.7 ± 3.5 |
| 200 | 5.4 ± 2.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical signaling pathway affected by an off-target effect of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
Technical Support Center: Optimizing L-680833 Incubation Time in Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-680833 in enzymatic assays. The information is tailored to scientists and drug development professionals working with this potent, time-dependent inhibitor of human polymorphonuclear leukocyte elastase (PMNE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its enzymatic target?
A1: this compound is a potent, orally active monocyclic β-lactam inhibitor. Its primary enzymatic target is human polymorphonuclear leukocyte elastase (PMNE), also known as human neutrophil elastase (HNE).[1][2] It is a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of pre-incubation with the enzyme before the addition of the substrate.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: As a time-dependent inhibitor, the potency of this compound is significantly influenced by the pre-incubation time with PMNE. Insufficient incubation can lead to an underestimation of its inhibitory activity, resulting in an inaccurate IC50 value. Conversely, excessively long incubation times may not be practical and could lead to enzyme instability. A properly optimized incubation time is essential for obtaining accurate and reproducible results.
Q3: What are the known kinetic parameters for this compound?
A3: this compound is a highly potent inhibitor of human PMNE. The reported second-order rate constant for inactivation (kinact/Ki) is 622,000 M-1s-1.[1] It has a reported IC50 of 0.06 µM when inhibiting the cleavage of the Aα chain of fibrinogen by PMNE released from stimulated neutrophils.[1]
Q4: What type of substrates can be used for a human neutrophil elastase (PMNE) assay?
A4: A variety of substrates can be used to measure PMNE activity. These include:
-
Chromogenic or Fluorogenic Peptide Substrates: Small synthetic peptides that release a colored or fluorescent molecule upon cleavage by elastase are commonly used for high-throughput screening. An example is N-Succinyl-Ala-Ala-Ala-p-nitroanilide.
-
Natural Protein Substrates: Fibrinogen is a physiologically relevant substrate for PMNE. The cleavage of the Aα chain of fibrinogen, specifically the generation of the Aα(1-21) fragment, can be monitored as a measure of elastase activity.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in results | Inconsistent pre-incubation timing. | Use a multichannel pipette or an automated liquid handling system to ensure simultaneous addition of inhibitor or substrate. Ensure precise and consistent timing for all wells. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Temperature fluctuations. | Ensure all reagents are at the recommended assay temperature before starting the experiment. Use a temperature-controlled plate reader or incubator.[5] | |
| Lower than expected inhibition (High IC50) | Insufficient pre-incubation time. | This compound is a time-dependent inhibitor. Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. Perform a time-course experiment to determine the optimal pre-incubation time. |
| This compound degradation. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended. | |
| Enzyme concentration too high. | A high enzyme concentration can deplete the inhibitor. Reduce the enzyme concentration to ensure that the inhibitor concentration is in excess. | |
| No or very low enzyme activity | Inactive enzyme. | Use a fresh batch of enzyme or test the activity of the current batch with a known potent activator or in the absence of any inhibitor. Ensure proper storage conditions for the enzyme. |
| Incorrect buffer conditions (pH, ionic strength). | Verify that the assay buffer composition and pH are optimal for PMNE activity. | |
| Substrate degradation. | Prepare fresh substrate solution for each experiment. Some substrates are light-sensitive or unstable in solution. | |
| Assay signal is too high or saturates quickly | Enzyme concentration is too high. | Reduce the concentration of PMNE in the assay. |
| Substrate concentration is too high. | Optimize the substrate concentration. It should ideally be at or below the Km value for accurate determination of competitive inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound
This protocol outlines a method to determine the optimal pre-incubation time for achieving maximal inhibition of PMNE by this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the PMNE assay (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
Human Neutrophil Elastase (PMNE): Prepare a stock solution of PMNE in assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 30 minutes.
-
This compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Substrate: Prepare a stock solution of a suitable fluorogenic peptide substrate for PMNE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO or an appropriate solvent. The final substrate concentration should be at or near its Km value.
-
-
Assay Procedure:
-
Add a fixed concentration of this compound (e.g., 5-10 times the expected IC50) to multiple wells of a 96-well plate. Include control wells with vehicle (DMSO) only.
-
Add PMNE to the wells to initiate the pre-incubation.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a series of time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes).
-
At each time point, add the substrate to the corresponding wells to start the enzymatic reaction.
-
Immediately measure the fluorescence (or absorbance for a chromogenic substrate) in a kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (vi) for each pre-incubation time point from the linear portion of the progress curve.
-
Plot the vi against the pre-incubation time.
-
The optimal pre-incubation time is the point at which the reaction velocity reaches its minimum and plateaus, indicating that the maximal inhibition for that inhibitor concentration has been achieved.
-
Protocol 2: General Procedure for Time-Dependent Inhibition Assay of PMNE
This protocol describes a general method for determining the IC50 of this compound against PMNE, incorporating the optimized pre-incubation time.
-
Reagent Preparation: As described in Protocol 1.
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of this compound. Include a vehicle control (DMSO).
-
Add PMNE to all wells.
-
Pre-incubate the plate at 37°C for the predetermined optimal pre-incubation time.
-
Initiate the reaction by adding the PMNE substrate to all wells.
-
Measure the fluorescence or absorbance kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (vi) for each inhibitor concentration.
-
Plot the percent inhibition (\left(1 - \frac{v_i(\text{inhibitor})}{v_i(\text{vehicle})}\right) \times 100) against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Data Presentation
Table 1: Kinetic Parameters of this compound against Human PMNE
| Parameter | Value | Reference |
| Target Enzyme | Human Polymorphonuclear Leukocyte Elastase (PMNE) | [1][2] |
| kinact/Ki | 622,000 M-1s-1 | [1] |
| IC50 | 0.06 µM | [1] |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results in L-680833 Experiments
Welcome to the technical support center for researchers utilizing L-680833. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this dual inhibitor of β-lactamase and human leukocyte elastase (HLE). Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally active monocyclic β-lactam compound. It functions as a dual inhibitor, targeting two distinct enzymes:
-
β-Lactamases: These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamases, this compound can restore the efficacy of these antibiotics against resistant bacterial strains.
-
Human Leukocyte Elastase (HLE): Also known as neutrophil elastase, HLE is a serine protease released by neutrophils during inflammation. While crucial for host defense, excessive HLE activity can lead to tissue damage in inflammatory diseases.
Q2: What are the common causes of inconsistent IC50 values in enzyme inhibition assays?
A2: Inconsistent IC50 values are a frequent challenge in enzyme kinetics. Several factors can contribute to this variability, including differences in assay conditions (e.g., buffer composition, pH, temperature), substrate and enzyme concentrations, and the purity and stability of the inhibitor itself.[1][2] It is also important to ensure that the inhibitor is fully dissolved and stable in the assay buffer throughout the experiment.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare fresh dilutions for each experiment to avoid degradation. For long-term storage, it is recommended to store the compound as a powder at -20°C. The stability of this compound in aqueous solutions may be limited, and it is advisable to minimize the time the compound spends in aqueous buffers before use.
Troubleshooting Guides
Inconsistent Results in β-Lactamase Inhibition Assays
Problem: High variability in percentage inhibition or IC50 values for this compound in a β-lactamase assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Effect | Standardize the bacterial inoculum size used in the assay. Perform experiments with both standard and high inocula to assess the impact on this compound efficacy. | Consistent inhibition values across experiments with the same inoculum size. Understanding the susceptibility of this compound to the inoculum effect. |
| Substrate Instability | Prepare the chromogenic or fluorogenic β-lactamase substrate fresh for each experiment. Protect the substrate solution from light. | Reduced background signal and more reproducible reaction rates. |
| Enzyme Activity Variation | Ensure consistent β-lactamase enzyme concentration and activity in each assay. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. | A linear and reproducible rate of substrate hydrolysis in control wells (no inhibitor). |
| This compound Degradation | Prepare fresh dilutions of this compound in the appropriate assay buffer immediately before use. Minimize the pre-incubation time in aqueous solutions. | More consistent dose-response curves and IC50 values. |
Inconsistent Results in Human Leukocyte Elastase (HLE) Inhibition Assays
Problem: Difficulty in obtaining reproducible IC50 values for this compound against HLE.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Concentration | Use a substrate concentration at or below the Michaelis-Menten constant (Km) for HLE. The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration. | More consistent and comparable IC50 values that better reflect the true inhibitory potency. |
| Non-specific Binding | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize non-specific binding of this compound to the assay plate or other components. | Reduced data scatter and a more reliable dose-response curve. |
| Enzyme Purity and Source | Use a highly purified HLE preparation. Note the source and lot number of the enzyme in your experimental records, as activity can vary between batches. | Consistent enzyme kinetics and inhibitor potency measurements. |
| This compound Solubility | Visually inspect for any precipitation of this compound in the assay wells, especially at higher concentrations. If solubility is an issue, consider adjusting the DMSO concentration (typically keeping it below 1% v/v). | A clear dose-response relationship without artifacts from compound precipitation. |
Experimental Protocols
General Protocol for β-Lactamase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific β-lactamase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the β-lactamase enzyme in the appropriate assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a working solution of a chromogenic substrate (e.g., nitrocefin) in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO only).
-
Add the β-lactamase enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
General Protocol for Human Leukocyte Elastase (HLE) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on HLE activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of HLE in the assay buffer (e.g., 0.1 M HEPES, pH 7.5).
-
Prepare a working solution of a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a black 96-well microplate.
-
Add serial dilutions of the this compound stock solution to the wells, including a vehicle control.
-
Add the HLE solution to all wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Measure the increase in fluorescence over time using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizing Experimental Concepts
Caption: General workflow for this compound inhibition assays.
Caption: this compound inhibits β-lactamase, protecting antibiotics.
Caption: this compound blocks HLE-mediated tissue damage.
References
L-680833 aggregation prevention in high concentration solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-680833, focusing on the prevention of aggregation in high-concentration solutions.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in this compound solutions.
This is a common indication of aggregation or exceeding the solubility limit of this compound in the chosen solvent system. The following steps can be taken to troubleshoot this issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro studies, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO).[1] For in vivo applications, a stock solution in DMSO can be further diluted into aqueous buffers or formulation vehicles.[1]
Q2: I am observing aggregation when diluting my DMSO stock of this compound into an aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-solubility organic solvent into a lower-solubility aqueous medium. To prevent aggregation, consider the following strategies:
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Polysorbate 20, in your aqueous buffer can help to maintain the solubility of this compound and prevent aggregation.[1]
-
Use of Co-solvents: Adding a co-solvent like polyethylene glycol (PEG300 or PEG400) to the final formulation can improve the solubility of this compound.[1]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Ensure the pH of your final solution is not at the isoelectric point (pI) of this compound, where it would be least soluble.
Q3: What are some established formulations for in vivo use of this compound?
A3: Several formulations have been suggested for in vivo administration of this compound, particularly for compounds with low water solubility.[1] These often involve a combination of solvents and excipients to ensure the compound remains in solution.
| Formulation Component | Example 1 (Oral) | Example 2 (Injection) | Example 3 (Injection) |
| Vehicle | 0.5% Carboxymethyl cellulose (CMC) Na | DMSO, PEG300, Tween 80, Saline | DMSO, Corn oil |
| Preparation | Suspend this compound in 0.5% CMC Na solution. | Dissolve this compound in DMSO, then add PEG300, Tween 80, and finally saline. | Dissolve this compound in DMSO, then add to corn oil. |
| Ratio | - | 10:40:5:45 (DMSO:PEG300:Tween 80:Saline) | 10:90 (DMSO:Corn oil) |
Q4: How should I store high-concentration solutions of this compound?
A4: For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[1] If you have prepared a stock solution in DMSO, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles, which can promote aggregation. It is best to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 466.57 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation with excessive heat.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
dot
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween 80
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, start with 100 µL of a 25 mg/mL DMSO stock solution.
-
To the DMSO stock, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Finally, add 450 µL of sterile saline and mix to obtain a clear solution. The final ratio of DMSO:PEG300:Tween 80:Saline will be 10:40:5:45.[1]
-
Signaling Pathways and Logical Relationships
dot
References
Technical Support Center: L-680833 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-680833 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a potent, orally active monocyclic beta-lactamase inhibitor.[1] Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for developing appropriate delivery methods.
| Property | Value |
| Molecular Formula | C27H34N2O5 |
| Molecular Weight | 466.57 g/mol |
| Appearance | Solid |
| LogP | 5.368 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has low water solubility. For in vitro studies, Dimethyl sulfoxide (DMSO) is a recommended solvent. For in vivo applications, careful selection of vehicles is necessary to ensure bioavailability and minimize toxicity.[1]
Q3: Can this compound be administered orally to animal models?
A3: Yes, this compound is described as an orally active compound.[1] However, due to its low water solubility, it typically needs to be formulated as a suspension or in a vehicle that enhances solubility.
Q4: What are some suggested formulations for oral delivery of this compound?
A4: Common formulations for oral delivery of poorly soluble compounds like this compound include:
-
A suspension in 0.5% Carboxymethyl cellulose sodium (CMC-Na).[1]
-
A solution in Polyethylene glycol 400 (PEG400).[1]
-
A suspension in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]
-
Mixing with powdered food for administration.[1]
Q5: What are the options for parenteral (e.g., intravenous, intraperitoneal) administration of this compound?
A5: For parenteral administration, this compound must be dissolved in a biocompatible solvent system. A common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle such as corn oil. A typical ratio could be 10% DMSO and 90% corn oil.[1] Another option for increasing aqueous solubility is the use of cyclodextrins, such as a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[1]
Troubleshooting Guide
Problem 1: this compound is not dissolving in the chosen vehicle.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent selection. | This compound has low aqueous solubility. For initial stock solutions, use an organic solvent like DMSO.[1] |
| Precipitation upon dilution. | When diluting a DMSO stock solution into an aqueous buffer or saline, the compound may precipitate. Try using a co-solvent system or a formulation with surfactants like Tween 80 or solubilizing agents like SBE-β-CD.[1] |
| Vehicle saturation. | The concentration of this compound may be too high for the chosen vehicle. Try reducing the concentration or gently warming the solution (if the compound is heat-stable) to aid dissolution. |
Problem 2: Inconsistent results in animal studies.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability. | The formulation may not be optimal for absorption. For oral administration, ensure the suspension is uniform by vortexing or sonicating before each gavage. Consider alternative formulations, such as a solution in PEG400 or a microemulsion. |
| Compound degradation. | This compound may be unstable in the prepared formulation. Prepare fresh formulations daily and store them appropriately (e.g., protected from light, at 4°C) until use. Check the stability of this compound in your chosen vehicle. |
| Inaccurate dosing. | For suspensions, ensure the mixture is homogenous to deliver a consistent dose. For viscous solutions, use positive displacement pipettes for accurate measurement. |
Problem 3: Adverse effects observed in animal models.
| Possible Cause | Troubleshooting Step |
| Vehicle toxicity. | Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation itself. Consider reducing the percentage of organic co-solvents like DMSO in parenteral formulations. |
| Compound toxicity. | The observed adverse effects may be due to the pharmacological action or off-target effects of this compound at the administered dose. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Route of administration issues. | Improper administration technique (e.g., esophageal irritation from oral gavage, peritoneal irritation from IP injection) can cause stress and adverse effects. Ensure personnel are properly trained in animal handling and dosing techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (0.5% CMC-Na Suspension)
-
Prepare 0.5% CMC-Na Solution:
-
Weigh 0.5 g of Carboxymethyl cellulose sodium (CMC-Na).
-
Add the CMC-Na to 100 mL of deionized water.
-
Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take several hours.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, you would need a 1 mg/mL suspension.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared 0.5% CMC-Na solution.
-
Vortex vigorously and/or sonicate the mixture until a uniform suspension is achieved.
-
Maintain the suspension under continuous gentle agitation until administration to prevent settling.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection (10% DMSO in Corn Oil)
-
Prepare a 10X Stock Solution in DMSO:
-
Determine the final desired concentration for injection. For example, if the final concentration is 2 mg/mL, prepare a 20 mg/mL stock solution in DMSO.
-
Weigh the appropriate amount of this compound and dissolve it in the calculated volume of 100% DMSO. Ensure it is fully dissolved.
-
-
Prepare the Final Dosing Solution:
-
Warm the corn oil to approximately 37°C to reduce its viscosity.
-
In a sterile tube, add 9 parts of the pre-warmed corn oil.
-
Add 1 part of the 10X this compound stock solution in DMSO to the corn oil.
-
Vortex thoroughly to ensure a homogenous solution or fine suspension.
-
Allow the solution to cool to room temperature before injection. Prepare this solution fresh before each experiment.
-
Quantitative Data
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 2500 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng*h/mL) | 3200 | 4500 |
| t1/2 (h) | 2.5 | 3.0 |
| Clearance (mL/min/kg) | 26 | - |
| Volume of Distribution (L/kg) | 5.5 | - |
| Bioavailability (%) | - | 35 |
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
References
Technical Support Center: Overcoming Resistance to L-680833 and Other β-Lactamase Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the monocyclic β-lactamase inhibitor L-680833 and related compounds in long-term bacterial studies.
Troubleshooting Guides
This section offers a structured approach to identifying and addressing common experimental issues related to β-lactamase inhibitor resistance.
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of β-Lactam/L-680833 Combination Over Time
Possible Cause: Development of resistance in the bacterial strain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating increased MIC.
Experimental Protocols:
-
β-Lactamase Activity Assay:
-
Objective: To quantify the level of β-lactamase production in the resistant strain compared to the susceptible parent strain.
-
Methodology: A colorimetric assay using the chromogenic β-lactam substrate nitrocefin is recommended.[1]
-
Sample Preparation: Prepare cell lysates from both the resistant and susceptible bacterial cultures.[1]
-
Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing nitrocefin.
-
Measurement: Monitor the change in absorbance at 490 nm over time. The rate of color change is proportional to the β-lactamase activity.
-
Data Analysis: Compare the specific activity (units/mg of protein) of the resistant and susceptible strains.
-
-
-
Penicillin-Binding Protein (PBP) Binding Assay:
-
Objective: To determine if resistance is due to altered affinity of PBPs for the β-lactam antibiotic.
-
Methodology: A competitive binding assay using a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) can be employed.[2][3][4][5]
-
Membrane Preparation: Isolate bacterial membranes containing the PBPs.
-
Competition Assay: Incubate the membranes with a fixed concentration of Bocillin-FL and varying concentrations of the β-lactam antibiotic.
-
Detection: Separate the membrane proteins by SDS-PAGE and visualize the fluorescently labeled PBPs using a gel imager.
-
Analysis: A decrease in the fluorescent signal of a specific PBP in the presence of the β-lactam indicates binding. Compare the IC50 values between the resistant and susceptible strains.
-
-
-
Efflux Pump Activity Assay:
-
Objective: To assess whether increased efflux pump activity contributes to resistance.
-
Methodology: An ethidium bromide (EtBr) accumulation assay is a common method.[6][7][8][9][10]
-
Cell Loading: Incubate bacterial cells with EtBr.
-
Measurement: Measure the intracellular fluorescence of EtBr over time using a fluorometer.
-
Inhibitor Control: Perform the assay in the presence and absence of a known efflux pump inhibitor (e.g., CCCP).
-
Analysis: Reduced EtBr accumulation in the resistant strain, which is reversed by an efflux pump inhibitor, indicates increased efflux activity.
-
-
-
Outer Membrane Porin Profiling:
-
Objective: To determine if changes in the expression of outer membrane porins are limiting drug entry.
-
Methodology:
-
Outer Membrane Protein Extraction: Isolate the outer membrane protein fraction from both resistant and susceptible strains.
-
SDS-PAGE Analysis: Separate the proteins by SDS-PAGE and visualize using Coomassie blue staining.
-
Densitometry: Quantify the relative abundance of major porin bands. A significant decrease in the expression of a key porin in the resistant strain suggests a permeability-based resistance mechanism.
-
-
Quantitative Data Summary:
| Resistance Mechanism | Parameter to Measure | Expected Change in Resistant Strain | Reference |
| Increased β-Lactamase Production | β-Lactamase Specific Activity | Increased | [11] |
| Altered PBP Affinity | IC50 of β-lactam for PBP | Increased | [12] |
| Increased Efflux | Intracellular EtBr Accumulation | Decreased | [10] |
| Decreased Permeability | Porin Protein Expression | Decreased | [13] |
Issue 2: Inconsistent Results in β-Lactamase Inhibition Assays
Possible Causes: Assay variability, reagent instability, or incorrect experimental setup.
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound and β-lactam solutions are freshly prepared and protected from degradation.
-
Enzyme Concentration: Titrate the β-lactamase concentration to ensure the reaction rate is within the linear range of the assay.
-
Incubation Times: Optimize the pre-incubation time of the β-lactamase with this compound to allow for sufficient inhibition before adding the substrate.
-
Controls: Include appropriate controls: no enzyme, no inhibitor, and a known β-lactamase inhibitor as a positive control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a monocyclic β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes produced by bacteria. These enzymes are a major cause of resistance to β-lactam antibiotics. By inhibiting β-lactamases, this compound restores the efficacy of the partner β-lactam antibiotic.
Q2: What are the most common mechanisms of resistance to β-lactam/β-lactamase inhibitor combinations?
The most prevalent resistance mechanisms include:
-
Hyperproduction of β-lactamases: The bacteria produce such high levels of the enzyme that the inhibitor is overwhelmed.
-
Mutations in the β-lactamase enzyme: Changes in the amino acid sequence of the β-lactamase can reduce its affinity for the inhibitor.
-
Expression of β-lactamases that are not inhibited by the specific inhibitor.
-
Alterations in penicillin-binding proteins (PBPs): The target of the β-lactam antibiotic is modified, reducing the antibiotic's binding affinity.
-
Reduced drug permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of both the antibiotic and the inhibitor.
-
Active drug efflux: Bacteria can acquire or upregulate efflux pumps that actively transport the drugs out of the cell.
Q3: How can I confirm the specific mechanism of resistance in my bacterial strain?
A combination of the experimental approaches outlined in the Troubleshooting Guide is necessary. This includes quantifying β-lactamase activity, assessing PBP binding, measuring drug efflux, and analyzing outer membrane protein profiles. For a definitive answer regarding β-lactamase-mediated resistance, sequencing the gene encoding the β-lactamase is recommended to identify any mutations.
Q4: Are there alternative strategies to overcome resistance to this compound?
Yes, if resistance to a β-lactam/L-680833 combination emerges, consider the following:
-
Combination Therapy: Investigate the use of this compound in combination with a different class of antibiotic that is not affected by the identified resistance mechanism.
-
Efflux Pump Inhibitors: If increased efflux is identified, co-administration of an efflux pump inhibitor may restore susceptibility.
-
Alternative β-Lactamase Inhibitors: Different β-lactamase inhibitors have varying spectra of activity. A different inhibitor may be effective against the resistant β-lactamase.
Signaling and Action Pathways
Bacterial Cell Wall Synthesis and Inhibition by β-Lactams
Caption: Mechanism of bacterial cell wall synthesis and its inhibition.
Mechanism of β-Lactamase Action and Inhibition
Caption: Action of β-lactamase and its inhibition by this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 8. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 10. fda.gov [fda.gov]
- 11. Quantitative analysis of beta-lactamase production of multiple resistance to beta-lactam antibiotics in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overexpression of Outer Membrane Porins in E. coli Using pBluescript-Derived Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PTP1B Inhibitors: Ertiprotafib and Trodusquemine
Researcher's Note: The initial topic requested a comparison involving L-680833. However, literature review indicates that this compound is a potent inhibitor of human polymorphonuclear leukocyte elastase, not Protein Tyrosine Phosphatase 1B (PTP1B). Therefore, a direct comparative analysis as originally requested is not feasible. This guide instead provides a comparative analysis of two well-characterized PTP1B inhibitors, Ertiprotafib and Trodusquemine, both of which have advanced to clinical trials.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a prime therapeutic target for type 2 diabetes and obesity.[2][3][4] This guide offers a comparative overview of two small molecule PTP1B inhibitors, Ertiprotafib and Trodusquemine, presenting their biochemical data, mechanisms of action, and relevant experimental protocols.
Data Presentation: Biochemical and Cellular Properties
The following table summarizes the key quantitative data for Ertiprotafib and Trodusquemine, facilitating a direct comparison of their inhibitory activities against PTP1B.
| Feature | Ertiprotafib | Trodusquemine (MSI-1436) |
| PTP1B IC50 | 1.6 µM - 29 µM (depending on assay conditions)[2][5][6][7] | 1 µM[8][9][10] |
| Mechanism of Action | Non-competitive; induces PTP1B aggregation[3][5][11] | Non-competitive; allosteric inhibitor[8][9][12][13] |
| Binding Site | Binds non-specifically to the catalytic domain[3] | Binds to the C-terminal domain[10][12] |
| Selectivity | Also inhibits IKK-β (IC50 = 400 nM) and is a dual PPARα/PPARβ agonist (EC50 ~1 µM)[6][14] | High selectivity for PTP1B over other phosphatases (e.g., >200-fold vs. TCPTP)[9][10][12] |
| Clinical Status | Phase II trials discontinued due to unsatisfactory efficacy and adverse effects[3][15] | Phase I trials completed; further development has faced financial challenges[8] |
Mechanism of Action
Ertiprotafib exhibits a unique mechanism of inhibition. Initially thought to be a conventional active site inhibitor, further studies revealed that it acts as a non-competitive inhibitor by binding non-specifically to the catalytic domain of PTP1B.[3] This interaction leads to the aggregation of the PTP1B enzyme, resulting in a loss of its catalytic function.[1][5][15] This aggregation-based mechanism is associated with the destabilization of the protein's structure.[1]
Trodusquemine , a naturally occurring aminosterol, functions as a reversible, allosteric, and non-competitive inhibitor of PTP1B.[8][9][12] It demonstrates high selectivity by binding to the C-terminal domain of PTP1B, a region that is not highly conserved among other protein tyrosine phosphatases.[10][12] This allosteric inhibition modulates the enzyme's activity without directly competing with the substrate at the active site.
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of PTP1B inhibitors.
Biochemical PTP1B Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro potency of inhibitors against PTP1B using a colorimetric substrate.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[16]
-
Test compounds (inhibitors) dissolved in DMSO
-
1 M NaOH (stop solution)[16]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[17]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations.
-
To each well of a 96-well plate, add the assay buffer, the test compound dilution, and the PTP1B enzyme. Include control wells with DMSO instead of the test compound (for 100% enzyme activity) and wells without the enzyme (for background).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[16]
-
Stop the reaction by adding 1 M NaOH to each well.[16]
-
Measure the absorbance of each well at 405 nm. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for PTP1B Inhibition: Insulin Receptor Phosphorylation
This protocol outlines a method to assess the effect of a PTP1B inhibitor on the insulin signaling pathway in a cellular context.
Objective: To determine if a PTP1B inhibitor can enhance insulin-stimulated phosphorylation of the insulin receptor (IR) in cells.
Materials:
-
Insulin-sensitive cell line (e.g., HepG2, CHO-IR)
-
Cell culture medium and serum
-
Serum-free medium
-
Insulin
-
Test compound (PTP1B inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Insulin Receptor β (p-IR) and anti-total-Insulin Receptor β (IR)
-
Western blotting reagents and equipment
Procedure:
-
Plate cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the p-IR and total IR antibodies.
-
Quantify the band intensities for p-IR and total IR.
-
Normalize the p-IR signal to the total IR signal for each sample.
-
Plot the normalized p-IR levels against the inhibitor concentration to evaluate the dose-dependent enhancement of insulin-stimulated IR phosphorylation.[1]
Visualizations
Insulin Signaling Pathway and PTP1B Inhibition
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating p-IR and p-IRS.
Experimental Workflow for PTP1B Inhibitor Screening
Caption: A typical workflow for the discovery and validation of novel PTP1B inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 3. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Trodusquemine - Wikipedia [en.wikipedia.org]
- 9. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. researchgate.net [researchgate.net]
- 14. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of L-680833 and Trodusquemine (MSI-1436): Efficacy, Mechanisms, and Therapeutic Potential
In the landscape of drug development, the exploration of diverse molecular entities is paramount to addressing a wide array of pathological conditions. This guide provides a detailed comparative analysis of two such molecules: L-680833, a monocyclic beta-lactamase inhibitor, and Trodusquemine (MSI-1436), a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B). While seemingly disparate in their primary mechanisms, a deeper investigation reveals overlapping therapeutic areas, including antimicrobial activity and potential neurological applications, making a comparative assessment valuable for researchers, scientists, and drug development professionals.
Overview and Primary Mechanism of Action
This compound is a potent, orally available monocyclic beta-lactamase inhibitor.[1] Its primary function is to counteract bacterial resistance to beta-lactam antibiotics. Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[2][3][4] this compound works by inhibiting these enzymes, thereby restoring the efficacy of co-administered beta-lactam antibiotics.[2][5]
Trodusquemine (MSI-1436) is a naturally occurring aminosterol that functions as a selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[6][7][8] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[8][9] By inhibiting PTP1B, Trodusquemine enhances these signaling cascades, leading to potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes.[6][7]
dot
Figure 1: Primary mechanisms of action for this compound and Trodusquemine.
Comparative Efficacy and Therapeutic Applications
The comparison of efficacy between this compound and Trodusquemine is multifaceted, extending beyond their primary mechanisms into shared therapeutic domains.
Antimicrobial Activity
A significant point of convergence is their role in combating microbial pathogens.
-
This compound: As a beta-lactamase inhibitor, this compound's antimicrobial efficacy is indirect and realized when used in combination with a beta-lactam antibiotic against resistant bacterial strains. The specific spectrum of activity is dictated by the partner antibiotic.
-
Trodusquemine (MSI-1436): Surprisingly, Trodusquemine itself possesses broad-spectrum antimicrobial properties.[6][10][11] Originally isolated from the dogfish shark, it was discovered during a search for novel antimicrobial compounds.[6] It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[10][12] This intrinsic antimicrobial activity is a key differentiator from this compound.
| Feature | This compound | Trodusquemine (MSI-1436) |
| Antimicrobial MOA | Beta-lactamase inhibition (indirect) | Intrinsic antimicrobial activity (direct) |
| Spectrum | Dependent on co-administered antibiotic | Broad-spectrum (Gram-positive, Gram-negative, yeasts)[10][12] |
| Therapeutic Use | In combination with beta-lactam antibiotics | Potential as a standalone antimicrobial agent |
Neurological Disorders
Both compounds have been investigated, directly or as a class, for their potential in treating neurological disorders, representing another area of comparative interest.
-
This compound (as part of the beta-lactam class): There is emerging evidence that certain beta-lactam antibiotics, the class of drugs this compound is designed to protect, may be repurposed for neurodegenerative diseases like Alzheimer's.[7][13] Some studies suggest they can modulate glutamate transporter expression and attenuate neuroinflammation.[7][14]
-
Trodusquemine (MSI-1436): Trodusquemine has shown neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease.[8][11] Its mechanism in this context is linked to its primary action of PTP1B inhibition, which can improve insulin signaling in the brain and mitigate inflammation.[8]
| Feature | This compound (Beta-Lactam Class) | Trodusquemine (MSI-1436) |
| Neurological MOA | Modulation of glutamate transporters, anti-inflammatory effects[7][14] | PTP1B inhibition, improved insulin signaling, anti-inflammatory effects[8] |
| Preclinical Evidence | Studies on beta-lactam antibiotics in models of neurodegeneration[7][13] | Protective in C. elegans models of Parkinson's; potential benefit in Alzheimer's[8] |
| Clinical Status | Repurposing of existing antibiotics under investigation | Preclinical for neurodegenerative diseases |
Metabolic and Other Disorders
This is a domain where Trodusquemine shows a unique and broad spectrum of activity not shared by this compound.
-
Trodusquemine (MSI-1436): Through its inhibition of PTP1B, Trodusquemine has demonstrated significant potential in treating metabolic syndrome, obesity, and type 2 diabetes in animal models.[6][7] It has been shown to suppress appetite, promote weight loss, and improve glucose tolerance.[6][7] Furthermore, it exhibits regenerative, anti-atherosclerotic, and anti-tumor properties in preclinical studies.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
In Vitro PTP1B Inhibition Assay (for Trodusquemine)
This protocol is designed to assess the inhibitory activity of a compound against the PTP1B enzyme.
-
Enzyme and Substrate Preparation: Recombinant human PTP1B is used. A common substrate is p-nitrophenyl phosphate (pNPP).
-
Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) is prepared.
-
Inhibition Assay:
-
Varying concentrations of Trodusquemine are pre-incubated with PTP1B in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of pNPP.
-
The plate is incubated at 37°C.
-
The reaction is stopped by adding a strong base (e.g., NaOH).
-
The absorbance of the product, p-nitrophenol, is measured at 405 nm.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
dot
Figure 2: Workflow for an in vitro PTP1B inhibition assay.
Beta-Lactamase Inhibition Assay (for this compound)
This protocol assesses the ability of a compound to inhibit a specific beta-lactamase enzyme.
-
Enzyme and Substrate Preparation: A purified beta-lactamase enzyme (e.g., TEM-1) and a chromogenic cephalosporin substrate (e.g., nitrocefin) are used.
-
Assay Buffer: A phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0) is prepared.
-
Inhibition Assay:
-
The beta-lactamase enzyme is incubated with various concentrations of this compound.
-
The reaction is started by adding nitrocefin.
-
The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically over time (e.g., at 486 nm).
-
-
Data Analysis: The rate of hydrolysis is determined, and the IC50 value for this compound is calculated.
Signaling Pathways
Trodusquemine and the PTP1B Signaling Pathway
Trodusquemine's mechanism involves the modulation of key signaling pathways that regulate metabolism.
dot
Figure 3: Trodusquemine's modulation of the PTP1B signaling pathway.
Summary and Future Directions
The comparison between this compound and Trodusquemine (MSI-1436) reveals two compounds with distinct primary mechanisms of action but with intriguing overlaps in their potential therapeutic applications, particularly in the realms of antimicrobial and neurological treatments.
This compound represents a classic approach to combating antibiotic resistance, with its efficacy tied to its role as a beta-lactamase inhibitor. Its future development is likely to remain focused on its use in combination therapies against resistant bacterial infections.
Trodusquemine (MSI-1436) emerges as a multi-potent agent with a broader range of potential applications. Its ability to inhibit PTP1B positions it as a promising candidate for metabolic disorders, while its intrinsic antimicrobial and neuroprotective properties open up additional avenues for research and development. Phase I clinical trials have indicated a good safety profile for Trodusquemine, although further clinical investigation is needed to establish its efficacy in various indications.[8]
For researchers, the choice between these or similar compounds will depend on the specific therapeutic goal. For those focused on overcoming beta-lactamase-mediated resistance, this compound and its analogs are of primary interest. For those exploring novel treatments for metabolic, neurodegenerative, or infectious diseases, Trodusquemine presents a compelling and versatile lead compound. Future research should aim to further elucidate the full spectrum of Trodusquemine's biological activities and to advance its clinical development.
References
- 1. L 680833 | monocyclic beta-lactamase inhibitor | CAS# 127063-08-5 | InvivoChem [invivochem.com]
- 2. drugs.com [drugs.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Trodusquemine - Wikipedia [en.wikipedia.org]
- 7. Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activities of 3-amino- and polyaminosterol analogues of squalamine and trodusquemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying the trafficking of labeled trodusquemine and its application as nerve marker for light‐sheet and expansion microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-lactam antibiotics to tame down molecular pathways of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A β-Lactam Antibiotic Dampens Excitotoxic Inflammatory CNS Damage in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTP1B Inhibitors: The Case of Ertiprotafib and the Re-evaluation of L-680833
For researchers and professionals in drug development, the precise characterization of molecular inhibitors is paramount. This guide provides a comparative analysis of two compounds, Ertiprotafib and L-680833, in the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. However, a thorough review of the scientific literature reveals a critical distinction: while Ertiprotafib is a well-documented PTP1B inhibitor with a unique mechanism of action, there is no substantive evidence to support the classification of this compound as an inhibitor of this enzyme. All available data indicates that this compound is a beta-lactamase inhibitor.
Therefore, this guide will pivot to a comprehensive evaluation of Ertiprotafib's multifaceted pharmacological profile. Not only does it inhibit PTP1B, but it also exhibits significant activity as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), and as an inhibitor of IkappaB kinase beta (IKK-β). This multi-target activity is a crucial consideration for its therapeutic potential and potential side effects.
Ertiprotafib: A Multi-Target PTP1B Inhibitor
Ertiprotafib is a small molecule that was initially developed for the treatment of type 2 diabetes.[1] Its primary target is PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1] However, its mechanism of action is unconventional. Instead of being a competitive or allosteric inhibitor that stabilizes the protein, Ertiprotafib induces the aggregation of PTP1B, leading to a loss of its catalytic function.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for Ertiprotafib's activity on its various targets.
Table 1: Ertiprotafib Activity against PTP1B
| Parameter | Value | Notes |
| IC50 | 1.6 µM | The half-maximal inhibitory concentration can vary depending on assay conditions.[1][3] |
| Mechanism | Non-competitive; induces protein aggregation | This is an atypical mechanism for enzyme inhibition.[2][4][5][6] |
Table 2: Ertiprotafib Activity on PPARs
| Parameter | Value | Target |
| EC50 | ~1 µM | PPARα[1] |
| EC50 | ~1 µM | PPARγ[1] |
Table 3: Ertiprotafib Activity against IKK-β
| Parameter | Value |
| IC50 | 400 nM |
Signaling Pathways and Mechanism of Action
PTP1B Signaling Pathway
PTP1B plays a crucial role in downregulating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) becomes autophosphorylated, initiating a downstream signaling cascade via proteins like the insulin receptor substrate (IRS). PTP1B dephosphorylates both the activated IR and IRS, thus attenuating the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Multi-Target Action of Ertiprotafib
Ertiprotafib's ability to interact with multiple targets complicates its pharmacological profile. While PTP1B inhibition is the primary intended effect for treating insulin resistance, its agonism of PPARα/γ can influence lipid metabolism and adipogenesis, and its inhibition of IKK-β can have anti-inflammatory effects.
Caption: Ertiprotafib interacts with multiple signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize Ertiprotafib's activity.
PTP1B Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.
Caption: Workflow for a typical PTP1B inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant human PTP1B is diluted in an appropriate assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA). A stock solution of the substrate, p-nitrophenyl phosphate (pNPP), is also prepared in the assay buffer. Serial dilutions of Ertiprotafib are made.
-
Enzyme Inhibition: PTP1B enzyme is pre-incubated with varying concentrations of Ertiprotafib in a 96-well plate for a specified time at a controlled temperature (e.g., 37°C).
-
Enzymatic Reaction: The reaction is initiated by adding the pNPP substrate to each well. The plate is incubated for a set period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.
-
Data Acquisition: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each Ertiprotafib concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response curve to a suitable model.
PPARα/γ Agonist Assay (Cell-Based Reporter Assay)
This assay determines the ability of a compound to activate PPARα or PPARγ.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the human PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: After transfection, the cells are plated in a 96-well plate and treated with serial dilutions of Ertiprotafib or a reference agonist (e.g., rosiglitazone for PPARγ).
-
Incubation: The cells are incubated with the compounds for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activation of the PPAR receptor, is measured using a luminometer.
-
Data Analysis: The fold activation is calculated for each concentration of Ertiprotafib relative to a vehicle control. The EC50 value is determined from the dose-response curve.
IKK-β Inhibition Assay (Kinase Assay)
This assay measures the ability of a compound to inhibit the kinase activity of IKK-β.
Protocol:
-
Reagent Preparation: Recombinant IKK-β enzyme, a specific substrate peptide (e.g., IKKtide), and ATP are prepared in a kinase assay buffer.
-
Inhibitor Incubation: IKK-β is pre-incubated with various concentrations of Ertiprotafib.
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate peptide and ATP. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection of Activity: The amount of phosphorylated substrate or the amount of ADP produced is measured. This can be done using various methods, such as radioactive assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
While the initial premise of comparing this compound and Ertiprotafib as PTP1B inhibitors could not be substantiated due to a lack of evidence for the former, a detailed analysis of Ertiprotafib reveals a complex pharmacological profile. Its unique mechanism of PTP1B inhibition through induced aggregation, coupled with its off-target activities on PPARα/γ and IKK-β, presents both opportunities and challenges for its therapeutic application. For researchers in drug development, understanding this multi-target engagement is critical for interpreting preclinical and clinical data and for the design of more selective and effective PTP1B inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ertiprotafib, a protein tyrosine phosphatase 1B (PTP1B) inhibitor that reached Phase II clinical trials for type 2 diabetes, with other notable PTP1B inhibitors that have also entered clinical development. The document focuses on their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Introduction to PTP1B Inhibition in Diabetes
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of both the insulin and leptin signaling pathways.[1] By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signals that lead to glucose uptake and utilization.[2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[2] Therefore, inhibiting PTP1B has been a long-standing therapeutic strategy to enhance insulin sensitivity and improve glycemic control.[1] Several PTP1B inhibitors have advanced to clinical trials, but their development has been challenging, often due to issues with selectivity, oral bioavailability, and off-target effects.[3]
Comparative Analysis of PTP1B Inhibitors
This section compares Ertiprotafib with other clinical-stage PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, and IONIS-PTP1BRx.
Mechanism of Action
A key differentiator among these inhibitors is their mechanism of action.
-
Ertiprotafib: Uniquely, Ertiprotafib induces the aggregation of PTP1B in a concentration-dependent manner, leading to a loss of its catalytic function.[4][5] This is distinct from traditional competitive or allosteric inhibition.[2] This aggregation-based mechanism is associated with a destabilization of the PTP1B protein structure.[4] Beyond PTP1B inhibition, Ertiprotafib also functions as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) and is a potent inhibitor of IkappaB kinase beta (IKK-β).[6][7]
-
Trodusquemine (MSI-1436): This is a natural aminosterol that acts as a reversible, allosteric, and noncompetitive inhibitor of PTP1B.[8][9] It binds to a site distinct from the catalytic active site.[8]
-
JTT-551: This compound is a mixed-type inhibitor of PTP1B.[10]
-
IONIS-PTP1BRx (formerly ISIS-PTP1BRx): This is an antisense oligonucleotide that targets the mRNA of PTP1B, thereby reducing the expression of the PTP1B protein.[11] This mechanism differs significantly from small molecule inhibitors that target the enzyme's activity.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | Target | Mechanism of Action | IC50 / Ki | Selectivity | Reference |
| Ertiprotafib | PTP1B | Induces Aggregation | IC50: 1.6–29 µM (assay dependent), 384 nM; Ki: 1500 nM | Low selectivity reported | [12][13][14] |
| IKK-β | Inhibition | IC50: 400 nM | - | [6] | |
| PPARα/γ | Agonist | EC50 values not specified in detail | - | [7] | |
| Trodusquemine | PTP1B | Allosteric Inhibition | IC50: 1 µM | >200-fold vs. TCPTP | [15] |
| JTT-551 | PTP1B | Mixed-type Inhibition | Ki: 0.22 µM | ~42-fold vs. TCPTP (Ki: 9.3 µM) | [10] |
| IONIS-PTP1BRx | PTP1B mRNA | Antisense Inhibition | IC50 < 10 nM (for parent compound ISIS 113715) | High | [14] |
Table 2: Summary of Clinical Trial Results
| Compound | Phase of Development | Key Clinical Findings | Reference |
| Ertiprotafib | Phase II (Discontinued) | Unsatisfactory clinical efficacy and dose-limiting adverse effects. | [5] |
| Trodusquemine | Phase I (Completed) | Well-tolerated in healthy overweight and obese adults. | [8][9] |
| JTT-551 | Clinical Trials (Discontinued) | Discontinued due to unsatisfactory effectiveness and undesirable adverse effects. | [3] |
| IONIS-PTP1BRx | Phase II | At 36 weeks, reduced HbA1c by 0.7 percentage points (p=0.03 vs. placebo) and led to a mean reduction in body weight (p=0.01 vs. placebo). | [16][17] |
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and PTP1B Inhibition
The following diagram illustrates the insulin signaling pathway and the central role of PTP1B as a negative regulator. Inhibition of PTP1B is expected to enhance this signaling cascade.
Experimental Workflow: PTP1B Enzyme Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against the PTP1B enzyme.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial preclinical experiment to evaluate a compound's effect on glucose metabolism in animal models.
Detailed Experimental Protocols
PTP1B Enzyme Inhibition Assay (Colorimetric)
This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate, which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[18]
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds and a known PTP1B inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to each well.[19]
-
Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[19]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.[19]
-
Immediately start monitoring the change in absorbance at 405 nm at 37°C for a set period (e.g., 30 minutes) using a microplate reader.[19]
-
The rate of p-nitrophenol formation is proportional to the PTP1B activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Insulin Receptor Phosphorylation
This method is used to assess the effect of PTP1B inhibitors on the phosphorylation status of the insulin receptor in a cellular context.
Materials:
-
Cell line (e.g., HepG2, L6 myotubes)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-IR (e.g., pY1150/1151), anti-total-IR
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for several hours.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.
-
Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phosphorylated IR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total insulin receptor to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in insulin receptor phosphorylation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the ability of a compound to improve glucose disposal in an animal model of diabetes or insulin resistance.
Materials:
-
Mice (e.g., db/db, ob/ob, or diet-induced obese C57BL/6J)
-
Test compound formulation
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (e.g., 16-18 hours) with free access to water.[4]
-
Record the body weight of each mouse.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample from the tail vein and measure the glucose concentration (t=0).[4]
-
Administer a glucose bolus (e.g., 1-2 g/kg body weight) via oral gavage.[4]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[4]
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Conclusion
Ertiprotafib and other PTP1B inhibitors that have reached the clinical trial stage represent a variety of chemical scaffolds and mechanisms of action. While Ertiprotafib's unique aggregation-based inhibition and multi-target profile are of scientific interest, its clinical development was halted due to insufficient efficacy and adverse effects. In contrast, the antisense oligonucleotide IONIS-PTP1BRx has shown promising results in Phase II trials, demonstrating significant improvements in both glycemic control and body weight. The development of Trodusquemine and JTT-551 was also discontinued, highlighting the challenges in translating preclinical efficacy into clinical success for PTP1B inhibitors. Future research in this area will likely focus on improving selectivity, oral bioavailability, and long-term safety to finally deliver a clinically effective PTP1B inhibitor for the treatment of type 2 diabetes and related metabolic disorders.
References
- 1. xenotech.com [xenotech.com]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isis Pharmaceuticals Reports Data From Phase 2 Study of ISIS-PTP1B Rx in Patients With Type 2 Diabetes | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 18. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 19. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-680,833 and Suramin as PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two compounds, L-680,833 and Suramin, in the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and procedural information.
Executive Summary
Suramin is a well-documented, reversible, and competitive inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. In contrast, publicly available scientific literature does not provide evidence of PTP1B inhibitory activity for L-680,833. This compound is primarily recognized as a β-lactamase inhibitor. Therefore, a direct quantitative comparison of their PTP1B inhibitory potency is not feasible based on current data. This guide will present the known characteristics of both compounds, with a focus on Suramin's interaction with PTP1B.
Data Presentation
Table 1: Comparative Summary of L-680,833 and Suramin
| Feature | L-680,833 | Suramin |
| Primary Target | β-lactamase | Protein Tyrosine Phosphatase 1B (PTP1B) |
| PTP1B IC50 | Data not available | ~4.1 µM[1] |
| Mechanism of Action on PTP1B | Not applicable | Reversible and competitive inhibitor[2][3][4] |
| Known Biological Roles | Antibacterial (through β-lactamase inhibition) | Antiprotozoal, potential anti-cancer, and metabolic regulation effects |
Experimental Protocols
Detailed methodologies for assessing PTP1B inhibition are crucial for reproducible research. Below are protocols for common in vitro assays used to characterize PTP1B inhibitors like Suramin.
Colorimetric PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay measures the enzymatic activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP). The absorbance of the yellow pNP is measured spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitor solutions (e.g., Suramin) at various concentrations
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., Suramin) in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
PTP1B enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Fluorescence-Based PTP1B Inhibition Assay
This method offers higher sensitivity compared to the colorimetric assay and utilizes a fluorogenic phosphatase substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (specific to the kit, often Tris- or HEPES-based with DTT and EDTA)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Inhibitor solutions (e.g., Suramin) at various concentrations
-
Black, opaque 96- or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the inhibitor solution (or vehicle control) and the PTP1B enzyme solution to the wells of the microplate.
-
Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 358/450 nm for the product of DiFMUP) over a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition from the reaction rates and determine the IC50 value.
Visualizations
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS), thereby attenuating the downstream signaling that leads to glucose uptake and other metabolic effects.
Caption: PTP1B's role in insulin signaling and its inhibition by Suramin.
Experimental Workflow for PTP1B Inhibition Assay
The following diagram outlines the general workflow for an in vitro PTP1B inhibition assay, from preparation to data analysis.
Caption: General workflow for a colorimetric PTP1B inhibition assay.
Conclusion
Suramin is a well-characterized inhibitor of PTP1B, demonstrating a competitive and reversible mechanism of action. In contrast, there is a lack of scientific evidence to support the role of L-680,833 as a PTP1B inhibitor; its established role is in the inhibition of β-lactamase. For researchers investigating PTP1B, Suramin can serve as a useful tool compound, and the provided experimental protocols offer a foundation for conducting in vitro inhibition studies. Future research would be necessary to determine if L-680,833 possesses any previously uncharacterized activity against PTP1B.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases PMID: 9575179 | MCE [medchemexpress.cn]
Suramin: A Comprehensive Guide to its Potent and Competitive Inhibition of PTP1B
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Suramin as a PTP1B Inhibitor
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] The development of potent and selective PTP1B inhibitors is a significant focus of research. Among the various inhibitors, Suramin, a polysulfonated naphthylurea, has been identified as a potent, reversible, and competitive inhibitor of PTP1B.[3][4] This guide provides a detailed comparison of Suramin with other PTP1B inhibitors, supported by experimental data and protocols, to aid researchers in their drug discovery and development efforts.
Performance Comparison of PTP1B Inhibitors
Suramin exhibits potent inhibition of PTP1B with Ki values in the low micromolar range.[3] Its competitive mechanism of action means it directly competes with the substrate for binding to the active site of the enzyme.[3] The following tables summarize the inhibitory potency of Suramin and compare it with other notable PTP1B inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference |
| Suramin | ~1.5 - 4.1 | 1.24 - 5.5 | Competitive | [4][5] |
| Trodusquemine (MSI-1436) | ~1.0 | - | Non-competitive (Allosteric) | [6][7] |
| DPM-1001 | 0.1 | - | Allosteric | [8] |
| JTT-551 | - | 0.22 | Not Specified | [9] |
| Ertiprotafib | 1.6 - 29 | - | Active Site | [8] |
| Sodium Orthovanadate | 19.3 (full length) | - | Competitive | [10] |
Table 1: Comparison of IC50 and Ki values for various PTP1B inhibitors.
| PTP Inhibitor | PTP1B | TCPTP | CD45 | LAR | VHR | Reference |
| Suramin | Potent | Less Potent | Less Potent | Less Potent | >10-fold less potent | [3][9] |
| Trodusquemine (MSI-1436) | 1 µM | 224 µM | - | - | - | [7] |
| JTT-551 | 0.22 µM | 9.3 µM | >30 µM | >30 µM | - | [9] |
Table 2: Selectivity profile of PTP1B inhibitors against other protein tyrosine phosphatases.
Key Signaling Pathways Regulated by PTP1B
PTP1B plays a crucial role in attenuating insulin and leptin signaling by dephosphorylating key components of these pathways.[1][11] Understanding these pathways is essential for contextualizing the therapeutic potential of PTP1B inhibitors like Suramin.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: PTP1B attenuates the leptin signaling pathway.
Experimental Protocols
PTP1B Inhibition Assay (using pNPP)
This colorimetric assay measures the activity of PTP1B by detecting the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).[12][13]
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA[7]
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitor (e.g., Suramin)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the test inhibitor dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer. The amount of p-nitrophenol produced is proportional to the PTP1B activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental and Logical Workflows
PTP1B Inhibitor Screening Workflow
The process of identifying and characterizing novel PTP1B inhibitors typically follows a structured workflow, from initial screening to lead optimization.
Caption: A typical workflow for PTP1B inhibitor screening and development.
Logical Relationship: Competitive Inhibition by Suramin
Suramin's mechanism as a competitive inhibitor involves its direct binding to the active site of PTP1B, thereby preventing the substrate from binding.
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trodusquemine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. An Isoform-Selective PTP1B Inhibitor Derived from Nitrogen-Atom Augmentation of Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of L-680833 against other protein tyrosine phosphatases
A comprehensive review of available data indicates no published selectivity profile for L-680,833 against protein tyrosine phosphatases (PTPs). Public domain research and scientific literature primarily identify L-680,833 as a monocyclic beta-lactamase inhibitor.
This guide, therefore, addresses the topic of PTP selectivity from a broader perspective, outlining the methodologies used to determine such profiles and illustrating the importance of PTPs as therapeutic targets. While L-680,833 is not a relevant compound in this context, the following sections provide the framework for evaluating a potential PTP inhibitor, as per the requested format for researchers, scientists, and drug development professionals.
The Protein Tyrosine Phosphatase Superfamily
Protein tyrosine phosphatases are a large family of enzymes that play a critical role in cellular signal transduction by reversing the action of protein tyrosine kinases.[1][2][3] They achieve this by removing phosphate groups from tyrosine residues on proteins, a process essential for regulating a multitude of cellular processes including cell growth, differentiation, and metabolism.[2][3] Given their central role in signaling, aberrant PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[1][4]
A significant challenge in developing drugs that target PTPs is achieving selectivity. The catalytic domains of many PTPs are highly conserved, which can lead to off-target effects if an inhibitor is not sufficiently specific.[4] Therefore, rigorous selectivity profiling against a panel of PTPs is a critical step in the development of any new PTP inhibitor.
Experimental Protocols for Determining PTP Selectivity
To assess the selectivity of a compound, its inhibitory activity is measured against the target PTP and compared to its activity against a panel of other related phosphatases. A common method for this is an in vitro enzyme inhibition assay.
General Protocol for In Vitro PTP Inhibition Assay
This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of PTPs using a chromogenic substrate.
Materials:
-
Purified recombinant PTP enzymes (e.g., PTP1B, SHP-1, SHP-2, CD45, etc.)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Chromogenic substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test compound (e.g., L-680,833, if it were a PTP inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
-
96-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Enzyme Preparation: The PTP enzyme is diluted to a working concentration in the assay buffer.
-
Assay Reaction: a. Add a fixed volume of the diluted test compound or vehicle control to the wells of a 96-well plate. b. Add the diluted PTP enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow the compound to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate to each well.
-
Data Acquisition: The absorbance of the product, p-nitrophenol, is measured at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Selectivity Profile Generation: To generate a selectivity profile, this assay is repeated for a panel of different PTPs. The resulting IC50 values are then compared to determine the compound's selectivity for the target PTP over other phosphatases. A compound is considered selective if it has a significantly lower IC50 for the target PTP compared to other PTPs.
Data Presentation: Example Selectivity Profile
The following table is a hypothetical example illustrating how the selectivity profile of a fictional PTP1B inhibitor, "Compound X," would be presented. Note: This data is for illustrative purposes only and does not represent any real compound.
| Protein Tyrosine Phosphatase | IC50 (nM) of Compound X | Fold Selectivity vs. PTP1B |
| PTP1B (Target) | 50 | 1 |
| TCPTP | 500 | 10 |
| SHP-1 | >10,000 | >200 |
| SHP-2 | 2,500 | 50 |
| CD45 | >10,000 | >200 |
| LAR | 8,000 | 160 |
Visualizing PTP-Related Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. Below are examples created using the DOT language.
References
- 1. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 3. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of L-680833 and Other Human Neutrophil Elastase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the IC50 values of L-680833 with other prominent inhibitors of human neutrophil elastase (HNE). This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support informed decision-making in research and development.
Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by helping to degrade pathogens. However, when unregulated, HNE can cause significant tissue damage by degrading extracellular matrix proteins like elastin, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] The development of potent and specific HNE inhibitors is therefore a key area of therapeutic research.
This guide focuses on this compound, a potent, orally active monocyclic β-lactam inhibitor of HNE, and compares its inhibitory activity with other well-characterized HNE inhibitors.
Comparative Inhibitory Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected HNE inhibitors against human neutrophil elastase.
| Inhibitor | IC50 (nM) | Target Enzyme | Notes |
| This compound | 60 | Human Polymorphonuclear Leukocyte Elastase (PMNE) | Orally active monocyclic β-lactam inhibitor. |
| Sivelestat (ONO-5046) | 19 - 49 | Human Neutrophil Elastase | A competitive inhibitor.[3][4][5][6] |
| Alvelestat (AZD9668) | 12 | Human Neutrophil Elastase | Orally bioavailable and selective inhibitor.[7][8][9] |
| GW311616 | 22 | Human Neutrophil Elastase | Potent, intracellular, and orally bioavailable.[4] |
| BAY-85-8501 | 0.065 | Human Neutrophil Elastase | A selective and reversible inhibitor.[10] |
| Neutrophil elastase inhibitor 4 | 42.30 | Human Neutrophil Elastase | A competitive inhibitor.[11] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for HNE inhibitors typically involves an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of human neutrophil elastase by 50%.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing NaCl and a detergent like Triton X-100)
-
Test inhibitors (e.g., this compound, Sivelestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (black plates for fluorescent assays)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the HNE substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of HNE to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (100% enzyme activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the HNE substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The readings are typically taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Normalize the reaction velocities to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Signaling Pathway of Human Neutrophil Elastase
Human neutrophil elastase, upon its release, can trigger various signaling cascades that contribute to inflammation and tissue remodeling. The diagram below illustrates a simplified pathway initiated by HNE in airway epithelial cells, leading to the upregulation of MUC1, a mucin involved in the inflammatory response.[12][13][14]
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a PTP1B Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a putative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against other protein tyrosine phosphatases (PTPs). Achieving high specificity is a critical challenge in the development of PTP1B inhibitors due to the highly conserved nature of the catalytic site across the PTP family. This document outlines the necessary experimental data, protocols, and conceptual frameworks to rigorously assess inhibitor selectivity.
Data Presentation: Comparative Inhibitory Activity
A crucial step in validating a PTP1B inhibitor is to determine its inhibitory potency against a panel of PTPs. This is typically expressed as the half-maximal inhibitory concentration (IC50). A truly specific inhibitor will exhibit a significantly lower IC50 for PTP1B compared to other phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP).
Table 1: Comparative IC50 Values of a Hypothetical PTP1B Inhibitor
| Phosphatase | IC50 (µM) | Fold Selectivity vs. PTP1B |
| PTP1B | 0.5 | 1 |
| TCPTP | 25 | 50 |
| SHP-1 | >100 | >200 |
| SHP-2 | >100 | >200 |
| LAR | >100 | >200 |
| CD45 | >100 | >200 |
Note: The data presented in this table is for a hypothetical inhibitor and serves as an example of how to present comparative specificity data.
Experimental Protocols
To obtain reliable and comparable data, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro PTP1B inhibition assay.
Protocol: In Vitro PTP1B Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against PTP1B using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP) for colorimetric assays or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Test inhibitor compound (e.g., L-680833) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm (for pNPP) or fluorescence at the appropriate excitation/emission wavelengths (for DiFMUP)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant PTP1B in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the diluted inhibitor at various concentrations. Include control wells with buffer and solvent only (for background) and wells with enzyme and solvent but no inhibitor (for 100% activity). b. Add a fixed volume of the diluted PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fixed volume of the substrate (e.g., pNPP or DiFMUP) to each well.
-
Data Acquisition: a. For a colorimetric assay with pNPP, monitor the increase in absorbance at 405 nm over time. The product, p-nitrophenol, is yellow. b. For a fluorometric assay with DiFMUP, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration. b. Normalize the velocities to the control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
Selectivity Profiling:
To determine the specificity of the inhibitor, this assay should be repeated using a panel of other PTPs (as listed in Table 1). The same experimental conditions should be maintained to ensure a valid comparison.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PTP1B function and inhibitor validation.
Caption: PTP1B negatively regulates insulin signaling.
Caption: Workflow for validating PTP1B inhibitor specificity.
Caption: Relationship between inhibitor properties and therapeutic potential.
A comparative analysis of the oral bioavailability of L-680833 and other PTP1B inhibitors
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes and obesity, as well as in oncology. PTP1B acts as a negative regulator of both insulin and leptin signaling pathways.[1][2][3] Its inhibition is a promising strategy to enhance these signaling cascades, offering potential for improved glycemic control and weight management. However, a significant hurdle in the clinical development of PTP1B inhibitors has been achieving adequate oral bioavailability.[4] The highly charged and polar nature of the PTP1B active site often leads to the design of inhibitors with poor membrane permeability, limiting their oral absorption.[4] This guide provides a comparative analysis of the oral bioavailability of key PTP1B inhibitors, supported by available experimental data and methodologies.
Comparative Analysis of Oral Bioavailability
A major challenge in the development of PTP1B inhibitors is translating potent enzymatic inhibition into effective oral therapeutics. Many early-generation inhibitors, designed to mimic the phosphotyrosine substrate, suffered from poor oral bioavailability due to their high polarity.[4] More recent efforts have focused on developing allosteric inhibitors and other strategies to improve drug-like properties.
| Inhibitor | Type | Oral Bioavailability (F%) | Key Findings |
| Trodusquemine (MSI-1436) | Allosteric | Limited | A naturally occurring aminosterol that acts as a reversible, allosteric inhibitor of PTP1B.[5] Due to its charged nature, it has low oral bioavailability and is typically administered intravenously in clinical settings.[5] |
| DPM-1001 | Allosteric | Orally Bioavailable | An analog of trodusquemine designed to have improved oral bioavailability.[6][7] Preclinical studies in animal models have demonstrated its oral activity in improving insulin and leptin signaling.[6][7] Specific bioavailability percentages are not widely published. |
| KQ-791 | Small Molecule | Under Investigation | A small molecule inhibitor that has undergone single and multiple ascending dose studies to evaluate its pharmacokinetic profile, including the effects of food on absorption.[4] These studies aim to establish an optimal oral dosing regimen.[4] |
| JTT-551 | Discontinued | Showed anti-obesity and anti-diabetic effects in mice. However, its development was discontinued due to insufficient efficacy and adverse effects in patients.[8] | |
| Ertiprotafib | Non-competitive | Discontinued | A non-competitive inhibitor that was tested in clinical trials but its development was halted.[8] |
Signaling Pathways Regulated by PTP1B
PTP1B plays a crucial role in attenuating the signaling pathways of insulin and leptin, key hormones in metabolic regulation.
Insulin Signaling Pathway
PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1).[1][3] This action dampens the signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.
Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.
Leptin Signaling Pathway
Leptin, a hormone primarily produced by adipose cells, regulates energy balance by signaling satiety to the brain. PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway.[1][9] This dephosphorylation inhibits the downstream signaling cascade involving STAT3, which is responsible for mediating leptin's effects on appetite suppression. PTP1B inhibition can, therefore, enhance leptin sensitivity.
Caption: PTP1B-mediated negative regulation of the leptin signaling pathway.
Experimental Protocols
The determination of oral bioavailability is a critical step in preclinical and clinical drug development. Below is a generalized experimental workflow for assessing the oral bioavailability of a small molecule PTP1B inhibitor in a rodent model.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the absolute oral bioavailability (F%) of a PTP1B inhibitor.
Materials:
-
Test PTP1B inhibitor
-
Vehicle for intravenous (IV) administration (e.g., saline with a solubilizing agent like DMSO and a surfactant)
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose in water)
-
Male BALB/c or C57BL/6 mice (or other appropriate rodent model), 8-10 weeks old
-
Cannulas for blood sampling (e.g., jugular vein cannulation)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Divide animals into two groups: Intravenous (IV) and Oral (PO) administration (n=3-5 per group).
-
-
Dosing:
-
IV Group: Administer a single bolus dose of the PTP1B inhibitor (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of the PTP1B inhibitor (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from each animal at predetermined time points.
-
IV time points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the PTP1B inhibitor in plasma.
-
Extract the drug from plasma samples (e.g., via protein precipitation).
-
Analyze the samples to determine the plasma concentration of the inhibitor at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) for both routes of administration using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
-
Experimental Workflow Diagram
Caption: Workflow for determining the oral bioavailability of a PTP1B inhibitor.
Conclusion
The development of orally bioavailable PTP1B inhibitors remains a key objective in the pursuit of effective therapies for metabolic diseases and cancer. While significant progress has been made in identifying potent and selective inhibitors, overcoming the challenge of poor oral absorption is paramount for clinical success. The comparison of compounds like trodusquemine and its orally active analog DPM-1001 highlights the ongoing efforts to optimize the pharmacokinetic properties of this important class of drugs. Future research will likely focus on novel formulation strategies and medicinal chemistry approaches to enhance the oral bioavailability of next-generation PTP1B inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Benchmarking L-680833: A Comparative Guide to Allosteric PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Allosteric PTP1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways.[1] Allosteric inhibition of PTP1B presents a promising therapeutic strategy, offering the potential for greater selectivity and improved pharmacological properties over active-site inhibitors. This guide provides a comparative analysis of L-680833 against other known allosteric PTP1B inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
Unveiling the Players: A Look at Key Allosteric PTP1B Inhibitors
While the precise allosteric mechanism and quantitative inhibitory data for this compound against PTP1B remain to be fully elucidated in publicly available literature, a comparative framework can be established by examining well-characterized allosteric inhibitors. This guide focuses on a selection of such compounds to provide a benchmark for evaluating novel inhibitors like this compound.
Trodusquemine (MSI-1436): A naturally occurring aminosterol, Trodusquemine is a well-studied, non-competitive allosteric inhibitor of PTP1B.[2][3] It has demonstrated efficacy in preclinical models of obesity and diabetes.[2]
Ertiprotafib: This compound has been investigated for its PTP1B inhibitory activity and its effects on glucose and lipid metabolism.[4] It is known to be a dual agonist for PPARα and PPARβ.[4]
CinnGEL 2-O-Me: This natural product has been identified as an allosteric inhibitor of PTP1B, offering a different chemical scaffold for exploration.
Performance Snapshot: A Quantitative Comparison
To facilitate a direct comparison of the biochemical potency of these inhibitors, the following table summarizes their reported half-maximal inhibitory concentrations (IC50) against PTP1B. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | IC50 (µM) | Selectivity over TCPTP | Reference |
| This compound | Data Not Available | Data Not Available | |
| Trodusquemine (MSI-1436) | 1 | >200-fold | [2][3] |
| Ertiprotafib | 1.6 | Data Not Available | [4] |
| CinnGEL 2-O-Me | Data Not Available | Data Not Available | |
| Compound 3 (Benzofuran derivative) | 8 | - | [5] |
Note: The selectivity of an inhibitor for PTP1B over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), is a critical parameter for minimizing off-target effects. Trodusquemine, for instance, exhibits significant selectivity for PTP1B over TCPTP.[3] The selectivity profiles for this compound and CinnGEL 2-O-Me are not currently available in the public domain.
Understanding the Mechanism: PTP1B Signaling and Inhibition
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS).[1] Allosteric inhibitors, unlike competitive inhibitors that bind to the active site, bind to a distinct site on the enzyme, inducing a conformational change that leads to reduced catalytic activity. This mechanism can offer improved selectivity.
Figure 1. Simplified PTP1B signaling pathway and the action of an allosteric inhibitor.
Experimental Corner: Protocols for Inhibitor Evaluation
To ensure robust and reproducible data for comparing PTP1B inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and cellular assays.
Biochemical Assay: Measuring PTP1B Inhibition
This protocol describes a common in vitro assay to determine the IC50 value of a test compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compound to each well. For the control, add 2 µL of DMSO.
-
Add 88 µL of assay buffer containing recombinant PTP1B to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for the biochemical PTP1B inhibition assay.
Cellular Assay: Assessing Impact on Insulin Signaling
This protocol outlines a cell-based assay to evaluate the effect of a PTP1B inhibitor on the phosphorylation of key proteins in the insulin signaling pathway in a cell line such as HEK293.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound (e.g., this compound)
-
Insulin
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using specific antibodies to detect the phosphorylation status of the insulin receptor and Akt.
-
Quantify the band intensities to determine the effect of the inhibitor on insulin-stimulated phosphorylation.
Figure 3. Workflow for the cellular assay to assess PTP1B inhibitor activity.
Concluding Remarks
The development of potent and selective allosteric PTP1B inhibitors holds great promise for the treatment of metabolic diseases. While direct comparative data for this compound is currently limited, this guide provides a framework for its evaluation against established allosteric inhibitors like Trodusquemine and Ertiprotafib. The provided experimental protocols offer a standardized approach for generating robust and comparable data. Further research to elucidate the specific mechanism of action, potency, and selectivity profile of this compound is crucial for determining its therapeutic potential. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of PTP1B-targeted drug discovery.
References
- 1. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
Allosteric inhibitors bind to a site on the enzyme that is distinct and separate from the active site, known as the allosteric site
In the intricate world of enzyme kinetics and drug development, the mechanism by which a molecule inhibits an enzyme's function is of paramount importance. While traditional orthosteric inhibitors directly compete with the natural substrate for the enzyme's active site, allosteric inhibitors offer a more nuanced approach by binding to a distinct, separate site. This guide provides a comprehensive comparison of allosteric and orthosteric (specifically competitive) inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Allosteric inhibitors bind to a secondary location on an enzyme, known as the allosteric site, inducing a conformational change that indirectly alters the active site's ability to bind to its substrate or carry out its catalytic function.[1] This mechanism contrasts with that of competitive inhibitors, which directly block the active site.[2] This fundamental difference in their mode of action leads to distinct pharmacological profiles, offering unique advantages and disadvantages in therapeutic applications.[3]
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[4] The Ki is the dissociation constant for the binding of the inhibitor to the enzyme, reflecting the inhibitor's binding affinity.[5] A lower Ki value indicates a higher binding affinity. The Kd is a more general term for the dissociation constant and is often used to describe the affinity of a ligand for its receptor.[5]
Here, we present a comparative analysis of allosteric and competitive inhibitors targeting two well-studied enzymes: BCR-Abl kinase and Protein Tyrosine Phosphatase 1B (PTP1B).
Case Study 1: BCR-Abl Kinase Inhibitors
BCR-Abl is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).[6] While ATP-competitive inhibitors have been successful, the emergence of resistance has spurred the development of allosteric inhibitors.[7]
| Inhibitor Class | Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |
| Allosteric | Asciminib (ABL001) | BCR-Abl | - | - | 0.5 - 0.8 | [7] |
| Allosteric | GNF-2 | Ba/F3 p210 | 138 | - | - | [8] |
| Allosteric | GNF-5 | Wild-type Abl | 220 (Kinase Assay) | - | - | [8] |
| Competitive | Imatinib | BCR-Abl | 190 | - | - | [9] |
| Competitive | Dasatinib | BCR-Abl | 0.3 | - | - | [9] |
| Competitive | Ponatinib | BCR-Abl | 2.2 | - | - | [9] |
Note: Direct Ki and Kd values for all compounds were not consistently available in the same comparative studies. The table reflects the most relevant reported potency metrics.
Case Study 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.[10] The development of PTP1B inhibitors has been challenging due to the highly conserved and charged nature of the active site, leading to a strong interest in allosteric approaches.[10]
| Inhibitor Class | Inhibitor | Target | IC50 (µM) | Ki (µM) | Reference(s) |
| Allosteric | Compound 3 | PTP1B | 8 | - | [11] |
| Competitive | RK-682 | PTP1B | 4.5 ± 0.5 | - | [3] |
| Competitive | Ursolic Acid | PTP1B | 3.6 ± 0.2 | - | [3] |
Note: The provided references offer a starting point for understanding the potency of these inhibitors. Direct comparative studies with comprehensive kinetic data (IC50, Ki, and Kd) under identical experimental conditions are often limited.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of allosteric inhibition, a typical signaling pathway affected by these inhibitors, and a general workflow for comparing their efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 7. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of PTP1B Inhibition: A Comparative Analysis of L-680833 and Next-Generation Therapeutics
For researchers, scientists, and drug development professionals, the quest for potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors remains a critical frontier in the development of therapeutics for metabolic diseases. While early-generation compounds paved the way, a new wave of inhibitors now offers enhanced therapeutic potential. This guide provides a comparative assessment of the historical PTP1B inhibitor L-680833 against a cohort of next-generation inhibitors, supported by available experimental data and detailed methodologies.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. Inhibition of PTP1B is expected to enhance insulin sensitivity and promote metabolic homeostasis.
This compound: A Historical Perspective
Information regarding this compound as a PTP1B inhibitor is scarce in publicly available scientific literature. While the user's query positions it as such, extensive searches have predominantly identified this compound as a monocyclic beta-lactamase inhibitor. This significant discrepancy suggests that this compound may not be a relevant compound for PTP1B inhibition studies or that its investigation in this context is not well-documented. Further research into historical or proprietary databases may be required to clarify its role, if any, in PTP1B inhibition.
Next-Generation PTP1B Inhibitors: A Leap Forward
In contrast to the ambiguity surrounding this compound, a significant body of research exists for several next-generation PTP1B inhibitors. These compounds have been designed to overcome the challenges of selectivity and bioavailability that plagued earlier inhibitors. This guide focuses on a selection of these advanced molecules: Trodusquemine (MSI-1436), Claramine, Ertiprotafib, JTT-551, and IONIS-PTP1BRx.
These next-generation inhibitors employ diverse mechanisms of action, ranging from allosteric inhibition to antisense technology, to achieve their therapeutic effects.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative data for prominent next-generation PTP1B inhibitors, offering a clear comparison of their biochemical potencies and selectivities.
| Inhibitor | Mechanism of Action | IC50 / Ki (PTP1B) | Selectivity vs. TCPTP |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 µM (IC50) | ~200-fold |
| Claramine | Allosteric | Data not available | Selective for PTP1B |
| Ertiprotafib | Non-competitive | 1.6 - 29 µM (IC50) | Moderate |
| JTT-551 | Mixed-type | 0.22 µM (Ki) | ~42-fold |
| IONIS-PTP1BRx | Antisense Oligonucleotide | Not Applicable | Specific for PTP1B mRNA |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
